Katanosin A
Beschreibung
(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21S,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide has been reported in Cytophaga with data available.
from genus Cytophaga; structure given in first source
Eigenschaften
Molekularformel |
C57H95N15O17 |
|---|---|
Molekulargewicht |
1262.5 g/mol |
IUPAC-Name |
(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21S,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C57H95N15O17/c1-25(2)20-32(58)47(79)65-35(22-27(5)6)50(82)72-42-45(31-16-13-12-14-17-31)89-56(88)36(24-73)67-54(86)41(44(77)46(59)78)68-37(75)23-63-51(83)39(30(11)74)70-52(84)38(28(7)8)69-48(80)33(18-15-19-62-57(60)61)64-49(81)34(21-26(3)4)66-53(85)40(71-55(42)87)43(76)29(9)10/h12-14,16-17,25-30,32-36,38-45,73-74,76-77H,15,18-24,58H2,1-11H3,(H2,59,78)(H,63,83)(H,64,81)(H,65,79)(H,66,85)(H,67,86)(H,68,75)(H,69,80)(H,70,84)(H,71,87)(H,72,82)(H4,60,61,62)/t30-,32+,33+,34-,35-,36-,38-,39-,40-,41-,42-,43+,44-,45+/m0/s1 |
InChI-Schlüssel |
SHQGVBSYOMBSEU-UXUSTRKRSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Chemical Structure of Katanosin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Composition
Katanosin A is a member of the katanosin family of antibiotics, which are classified as cyclic depsipeptides. These molecules feature a "lariat" structure, comprising a cyclic core and a linear peptide chain. The cyclic portion is closed by a lactone (ester) linkage, a defining characteristic of this class of compounds.
The molecular formula of this compound is C₅₇H₉₅N₁₅O₁₇ [1].
The peptide is composed of eleven amino acid residues, including several non-proteinogenic (unusual) amino acids. The constituent amino acids of this compound are:
-
Proteinogenic Amino Acids:
-
Threonine (Thr) (1)
-
Serine (Ser) (1)
-
Valine (Val) (1)
-
Leucine (Leu) (3)
-
Arginine (Arg) (1)
-
-
Non-proteinogenic Amino Acids:
-
β-hydroxyaspartic acid
-
β-hydroxyleucine
-
β-phenylserine
-
This compound differs from its close analog, Katanosin B (also known as Lysobactin), by a single amino acid substitution: this compound contains a Valine residue, whereas Katanosin B incorporates an Isoleucine at the same position[2].
Quantitative Structural Data
While detailed NMR chemical shift assignments for this compound are not publicly available, the foundational studies confirmed the presence and connectivity of the constituent amino acid residues through spectroscopic and chemical methods.
| Data Type | Value | Reference |
| Molecular Formula | C₅₇H₉₅N₁₅O₁₇ | [1] |
| Amino Acid Composition | Thr (1), Ser (1), Val (1), Leu (3), Arg (1), β-hydroxyaspartic acid (1), β-hydroxyleucine (1), β-phenylserine (1) | [2][3] |
Experimental Protocols for Structure Elucidation
The determination of this compound's intricate structure was a multi-faceted process involving a combination of spectroscopic and chemical degradation techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies were fundamental in identifying the presence of the eight standard amino acid residues. These spectroscopic techniques also provided the initial evidence for the existence of the three unusual amino acid residues: β-hydroxyaspartic acid, β-hydroxyleucine, and β-phenylserine[2][3].
Chemical Degradation and Analysis
-
Amino Acid Analysis: Following acid hydrolysis, the standard amino acid components were identified and quantified. The unusual, β-hydroxylated amino acids were isolated and their structures and stereochemistries were confirmed by comparison with authentic synthetic samples[2][3].
-
Determination of Stereochemistry: The stereochemistry of the standard amino acids was established by comparing their L-leucylated derivatives with reference compounds using High-Performance Liquid Chromatography (HPLC)[2][3].
-
Sequence Determination (Edman Degradation): To determine the linear sequence of the amino acids, the cyclic structure was first opened. This was achieved by alkali treatment, which hydrolyzes the lactone bond. The resulting linear peptide was then subjected to Edman degradation to elucidate the complete amino acid sequence[2][3].
-
Confirmation of the Lactone Linkage: The presence and location of the lactone bridge were confirmed through a series of chemical reactions. Lithium borohydride (B1222165) reduction followed by chromic acid oxidation of both native and alkali-treated this compound provided the evidence for the ester linkage between the C-terminal Serine and the β-phenylserine residue[2][3].
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Workflow for Structure Elucidation
Caption: Structure elucidation workflow for this compound.
References
Katanosin A: A Technical Guide to its Mechanism of Action on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Katanosins are a class of cyclic depsipeptide antibiotics with potent activity against a range of Gram-positive bacteria, including clinically significant drug-resistant strains. This technical guide focuses on the mechanism of action of Katanosin A, a member of this promising class of antibiotics. While detailed mechanistic studies have been more extensively published for its close analog, Katanosin B (also known as Lysobactin), the structural similarity—differing only by a single amino acid residue (Valine in this compound versus Isoleucine in Katanosin B)—strongly suggests a conserved mechanism of action.[1][2][3] This document synthesizes the available data, primarily from studies on Katanosin B, to provide an in-depth understanding of how this compound disrupts bacterial cell wall synthesis.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary antibacterial activity of the katanosin family stems from their ability to inhibit the biosynthesis of peptidoglycan (PG), an essential component of the bacterial cell wall that provides structural integrity and protection against osmotic lysis.[4][5] Unlike many antibiotics that target specific enzymes in the PG synthesis pathway, this compound is believed to act by binding to key lipid-linked precursors, namely Lipid I and Lipid II. This sequestration of substrates effectively halts the downstream processes of PG polymerization and cross-linking.
The proposed mechanism involves the formation of a 1:1 complex with Lipid I and Lipid II. By binding to these precursors, this compound creates a steric hindrance, preventing the enzymes responsible for the subsequent steps of cell wall construction—peptidoglycan glycosyltransferases (PGTs) and transpeptidases (TPs)—from accessing their substrates. This leads to a cessation of cell wall growth, ultimately resulting in cell death.
Quantitative Data on Antibacterial Activity and Inhibition
The following tables summarize the key quantitative data from studies on Katanosin B, which are anticipated to be highly comparable to this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Katanosin B against various bacterial strains.
| Bacterial Strain | Resistance Profile | MIC (µg/mL) |
| Staphylococcus aureus (various strains) | Methicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA) | 0.39 - 0.78 |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.39 - 3.13 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.39 - 3.13 |
| Bacillus subtilis | - | 0.06 |
Table 2: In Vitro Inhibition of Peptidoglycan Synthesis in S. aureus
| Parameter | Katanosin B IC50 (µg/mL) | Vancomycin IC50 (µg/mL) |
| Inhibition of Lipid Intermediate Formation | 2.2 | >50 |
| Inhibition of Nascent Peptidoglycan Formation | 0.8 | 4.1 |
| Inhibition of [¹⁴C]GlcNAc Incorporation | 0.28 | 1.0 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow used to elucidate this mechanism.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Katanosin B's mechanism of action.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strain Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Tryptic Soy Broth for S. aureus) and incubate overnight at 37°C with aeration.
-
Inoculum Preparation: Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of this compound: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Inhibition of [¹⁴C]N-acetylglucosamine ([¹⁴C]GlcNAc) Incorporation
-
Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase in a suitable broth medium.
-
Assay Mixture Preparation: In a series of tubes, combine the bacterial culture, various concentrations of this compound (or a control vehicle), and [¹⁴C]GlcNAc.
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the incorporation by adding a solution of hot sodium dodecyl sulfate (B86663) (SDS) to lyse the cells.
-
Precipitation and Washing: Precipitate the insoluble peptidoglycan by adding trichloroacetic acid (TCA). Wash the pellet repeatedly with TCA to remove unincorporated [¹⁴C]GlcNAc.
-
Quantification: Resuspend the final pellet in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The percentage of inhibition is calculated relative to the control.
Protocol 3: In Vitro Peptidoglycan Synthesis Assay
-
Preparation of Wall-Membrane Particulate Fraction:
-
Harvest bacterial cells from a mid-log phase culture by centrifugation.
-
Wash the cells with a suitable buffer (e.g., Tris-HCl).
-
Resuspend the cells in the same buffer and disrupt them by sonication or using a French press.
-
Remove unbroken cells by low-speed centrifugation.
-
Collect the supernatant and pellet the wall-membrane fraction by ultracentrifugation.
-
Wash the pellet and resuspend it in the assay buffer.
-
-
Assay for Inhibition of Lipid Intermediate and Nascent Peptidoglycan Formation:
-
Prepare a reaction mixture containing the wall-membrane fraction, UDP-MurNAc-pentapeptide, UDP-[¹⁴C]GlcNAc, and ATP in an appropriate buffer.
-
Add various concentrations of this compound or a control vehicle.
-
Incubate the mixture at 30°C for a defined time.
-
Stop the reaction by adding ethanol.
-
Separate the lipid intermediates and nascent peptidoglycan by paper chromatography.
-
Visualize and quantify the radiolabeled products using autoradiography and scintillation counting.
-
Calculate the IC50 values based on the reduction in the formation of these products in the presence of this compound.
-
Protocol 4: Lipid II Binding Assay (Agar Diffusion/Halo Assay)
-
Preparation of Bacterial Lawn: Mix an overnight culture of a susceptible bacterial strain (e.g., S. aureus) with molten agar (B569324) and pour it into a petri dish to create a bacterial lawn.
-
Application of this compound: Apply a known amount of this compound to a small paper disc or directly onto the surface of the agar.
-
Incubation: Incubate the plate at 37°C overnight to allow for bacterial growth and the formation of a zone of inhibition (halo) around the this compound application site.
-
Application of Lipid II: Apply a solution of purified Lipid II to the edge of the inhibition zone.
-
Observation: A reduction or distortion in the zone of inhibition where Lipid II was applied indicates a direct interaction between this compound and Lipid II, as the binding of this compound to the externally supplied Lipid II prevents it from inhibiting bacterial growth.
Conclusion
This compound represents a promising class of antibiotics with a mechanism of action that is distinct from many currently used drugs. By targeting and sequestering the essential peptidoglycan precursors Lipid I and Lipid II, this compound effectively halts bacterial cell wall synthesis. This mode of action, which involves substrate binding rather than enzyme inhibition, may be less prone to the development of resistance. The potent in vitro activity against drug-resistant bacteria underscores the potential of this compound and its analogs as lead compounds for the development of new antibacterial therapies. Further research is warranted to fully elucidate the specific binding interactions and to evaluate the in vivo efficacy and safety of this compound.
References
- 1. THE STRUCTURES OF KATANOSINS A AND B [jstage.jst.go.jp]
- 2. The structures of katanosins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ISOLATION AND CHARACTERIZATION OF KATANOSINS A AND B [jstage.jst.go.jp]
- 4. The Mechanism of Action of Lysobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of Action of Lysobactin - PMC [pmc.ncbi.nlm.nih.gov]
Katanosin A: A Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Katanosins are a class of cyclic depsipeptide antibiotics with potent activity against a range of Gram-positive bacteria, including drug-resistant strains. This document provides a technical overview of the biological activity of Katanosin A. While detailed quantitative data for this compound is limited in publicly available literature, this guide leverages the extensive research on its close analogue, Katanosin B (also known as Lysobactin), to provide a comprehensive understanding of its mechanism of action and biological effects. This compound and B differ by a single amino acid residue, with this compound containing valine and Katanosin B containing isoleucine.[1][2] This minor structural difference is not expected to significantly alter its primary mode of action. This guide presents the known antibacterial spectrum of Katanosins, details the experimental protocols for assessing their activity, and visualizes the key pathways and workflows.
Antibacterial Activity Spectrum
Katanosins exhibit a significant antibacterial activity predominantly against Gram-positive bacteria.[1] This includes activity against clinically important pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3] The activity against Gram-negative bacteria is reported to be poor.[3]
Quantitative Antibacterial Activity Data
Table 1: Minimum Inhibitory Concentrations (MICs) of Katanosin B against Gram-Positive Bacteria
| Bacterial Strain | Resistance Profile | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.39 - 0.78 |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.39 - 3.13 |
| Bacillus subtilis | - | 0.06 |
Data sourced from studies on Katanosin B (Lysobactin).[3][4]
Table 2: Inhibitory Concentrations (IC50) of Katanosin B against S. aureus Peptidoglycan Synthesis
| Assay | IC50 (µg/mL) |
| Inhibition of Lipid Intermediate Formation | 2.2 |
| Inhibition of Nascent Peptidoglycan Formation | 0.8 |
Data sourced from in vitro studies with a wall-membrane particulate fraction of S. aureus.[4]
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary mechanism of action for Katanosins is the inhibition of bacterial cell wall biosynthesis.[4] Specifically, they target the peptidoglycan synthesis pathway by binding to lipid-linked cell wall precursors, most notably Lipid II.[4] This binding prevents the subsequent enzymatic steps of transglycosylation and transpeptidation, which are essential for the formation of the peptidoglycan layer. This mode of action, which involves targeting a substrate rather than an enzyme, is a hallmark of several potent antibiotics, including vancomycin. However, the binding site of Katanosins on Lipid II is distinct from that of vancomycin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL.
-
Positive control (bacterial suspension without antibiotic).
-
Negative control (broth only).
-
Incubator (37°C).
Procedure:
-
Preparation of this compound dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Well 11 serves as the positive control (inoculum without this compound).
-
Well 12 contains only 100 µL of CAMHB and serves as the negative control (sterility control).
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound in which there is no visible growth (turbidity) of the bacteria.
-
In Vitro Peptidoglycan Synthesis Inhibition Assay
This assay measures the effect of this compound on the incorporation of radiolabeled precursors into the bacterial cell wall.
Objective: To quantify the inhibitory effect of this compound on peptidoglycan synthesis.
Materials:
-
This compound.
-
Bacterial strain (e.g., S. aureus).
-
Wall-membrane particulate fraction isolated from the test bacterium.
-
Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetyl-D-[14C]glucosamine).
-
Buffer solution.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing the wall-membrane particulate fraction, buffer, and the radiolabeled precursor.
-
Add varying concentrations of this compound to different tubes. Include a control with no this compound.
-
-
Incubation:
-
Incubate the reaction mixtures at a temperature optimal for the bacterial enzymes (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
-
Stopping the Reaction:
-
Terminate the reaction by adding a stop solution (e.g., 8% SDS).
-
-
Measurement of Incorporated Radioactivity:
-
Filter the reaction mixtures through a glass fiber filter to capture the particulate material containing the newly synthesized peptidoglycan.
-
Wash the filters to remove unincorporated radiolabeled precursors.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the peptidoglycan synthesis.
-
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the assessment of the antibacterial activity of a compound like this compound.
Conclusion
This compound, a close analogue of the well-studied antibiotic Katanosin B (Lysobactin), is a potent antibacterial agent with a primary activity spectrum against Gram-positive bacteria. Its mechanism of action, the inhibition of peptidoglycan synthesis via binding to lipid intermediates, makes it an attractive candidate for further investigation, especially in the context of rising antibiotic resistance. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds. Further studies are warranted to obtain specific quantitative activity data for this compound and to explore its efficacy in in vivo models.
References
- 1. Isolation and characterization of katanosins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structures of katanosins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of Lysobactin (Katanosin B): Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Katanosin B and Plusbacin A3, Inhibitors of Peptidoglycan Synthesis in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Katanosin A and Katanosin B: Structure, Activity, and Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Katanosins are a class of cyclic depsipeptide antibiotics produced by bacteria of the genus Cytophaga.[1][2] First isolated and characterized in 1988, Katanosins A and B have demonstrated potent bactericidal activity, primarily against Gram-positive bacteria.[1][2] Katanosin B, which is also known as Lysobactin, has been the subject of more extensive research due to its robust activity against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3] This guide provides a detailed comparison of Katanosin A and Katanosin B, focusing on their structural differences, biological activities, and mechanism of action.
Core Differences: A Structural Perspective
The primary distinction between this compound and Katanosin B lies in a single amino acid substitution within their cyclic peptide structures. This compound contains a valine residue, which is replaced by an isoleucine residue in Katanosin B.[1][4] This seemingly minor alteration has implications for the compounds' biological efficacy.
| Feature | This compound | Katanosin B (Lysobactin) | Reference |
| Molecular Formula | C₅₇H₉₅N₁₅O₁₇ | C₅₈H₉₇N₁₅O₁₇ | [1][2] |
| Key Amino Acid Difference | Valine | Isoleucine | [1][4] |
Biological Activity: A Quantitative Comparison
While both Katanosins exhibit activity against Gram-positive bacteria, a detailed quantitative comparison is hampered by a lack of extensive studies on this compound. The available literature predominantly focuses on the more potent Katanosin B.
Minimum Inhibitory Concentrations (MICs)
Table 1: Minimum Inhibitory Concentration (MIC) of Katanosin B (Lysobactin) against various Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 0.39 - 0.78 | [5] |
| Enterococci (Vancomycin-Resistant - VRE) | 0.39 - 3.13 | [3] |
| Bacillus subtilis | 0.06 | [5] |
Inhibition of Peptidoglycan Synthesis
Katanosins exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall. The following table presents the 50% inhibitory concentrations (IC₅₀) for Katanosin B in assays measuring the inhibition of peptidoglycan synthesis.
Table 2: IC₅₀ values of Katanosin B (Lysobactin) for inhibition of peptidoglycan synthesis in S. aureus.
| Assay | IC₅₀ (µg/mL) | Reference |
| Incorporation of [¹⁴C]GlcNAc into peptidoglycan | 0.28 | [3] |
| Formation of lipid intermediates | 2.2 | [3] |
| Formation of nascent peptidoglycan | 0.8 | [3] |
Mechanism of Action: Targeting Lipid II
The antibacterial activity of Katanosins stems from their ability to bind to Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan. This binding sequesters Lipid II, preventing its incorporation into the growing cell wall and ultimately leading to cell lysis. This mechanism is distinct from that of other cell wall active antibiotics like vancomycin, which targets the D-Ala-D-Ala terminus of the peptidoglycan precursor.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for Katanosin B were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of Katanosin B stock solution: A stock solution of Katanosin B is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the Katanosin B stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Inhibition of Peptidoglycan Synthesis Assay
This assay measures the ability of Katanosins to inhibit the incorporation of radiolabeled precursors into the bacterial cell wall.
Protocol:
-
Bacterial Culture: Grow S. aureus to the mid-logarithmic phase.
-
Assay Mixture Preparation: Prepare an assay mixture containing the bacterial cells, buffer, and a radiolabeled precursor of peptidoglycan synthesis, such as N-acetyl-[¹⁴C]glucosamine ([¹⁴C]GlcNAc).
-
Addition of Katanosin: Add varying concentrations of Katanosin to the assay mixture.
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding a precipitating agent, such as trichloroacetic acid (TCA).
-
Measurement of Radioactivity: Collect the precipitate by filtration and measure the incorporated radioactivity using a scintillation counter.
-
Calculation of IC₅₀: The IC₅₀ value is calculated as the concentration of Katanosin that inhibits 50% of the incorporation of the radiolabeled precursor compared to a control without the antibiotic.
Conclusion
This compound and Katanosin B are closely related cyclic depsipeptide antibiotics with a single amino acid difference. While both are active against Gram-positive bacteria, Katanosin B (Lysobactin) has demonstrated superior potency and has been the focus of more extensive research. The mechanism of action for both compounds is the inhibition of bacterial cell wall synthesis through the binding and sequestration of the essential precursor, Lipid II. The detailed quantitative data and experimental protocols provided for Katanosin B in this guide offer a valuable resource for researchers and drug development professionals working on novel antimicrobial agents. Further investigation into the specific activity of this compound would be beneficial for a more complete comparative understanding.
References
- 1. Isolation and characterization of katanosins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ISOLATION AND CHARACTERIZATION OF KATANOSINS A AND B [jstage.jst.go.jp]
- 3. Katanosin B and Plusbacin A3, Inhibitors of Peptidoglycan Synthesis in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structures of katanosins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
The Forging of a Potent Antibiotic: A Technical Guide to the Biosynthesis of Katanosin A in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Katanosin A, a potent cyclic depsipeptide antibiotic, belongs to a class of natural products synthesized by non-ribosomal peptide synthetases (NRPSs). These large, modular enzymes function as sophisticated assembly lines, orchestrating the incorporation of both proteinogenic and non-proteinogenic amino acids to construct complex molecular architectures. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in bacteria, with a focus on its synonym, Lysobactin (B38166) (Katanosin B), which is biosynthetically homologous and more extensively studied. We will dissect the genetic blueprint, the enzymatic machinery, and the biochemical transformations that culminate in the production of this promising antimicrobial agent. This document is intended to serve as a comprehensive resource, detailing the biosynthetic logic, presenting available quantitative data, outlining key experimental methodologies, and providing visual representations of the core processes.
Introduction: The Non-Ribosomal Synthesis of this compound
This compound is a member of the katanosin family of antibiotics, with Katanosin B being identical to the well-characterized antibiotic, Lysobactin[1]. These molecules are cyclic depsipeptides, a class of compounds known for their diverse biological activities. The antibacterial prowess of Lysobactin stems from its ability to inhibit bacterial cell wall synthesis by binding to Lipid I and Lipid II, crucial precursors in peptidoglycan formation[2].
The biosynthesis of such complex peptides is not mediated by the ribosome but by large, multi-enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs). These NRPSs are encoded by dedicated biosynthetic gene clusters (BGCs)[2][3]. In the case of Lysobactin (Katanosin B), the BGC has been identified in various Lysobacter species and primarily consists of two large NRPS genes, lybA and lybB[3][4]. The modular nature of these NRPS enzymes allows for a programmed assembly of the peptide backbone, with each module responsible for the recognition, activation, and incorporation of a specific amino acid.
The this compound/Lysobactin Biosynthetic Gene Cluster (BGC)
Genome mining of various Lysobacter species has revealed the presence of the Lysobactin BGC[4][5]. For instance, in Lysobacter enzymogenes M497-1, the cluster responsible for lysobactin or a related compound is located in the region of genes LEN_2608 to LEN_2615[3]. The core of this cluster is composed of the genes encoding the two major NRPS enzymes.
| Gene | Corresponding NRPS | Putative Function |
| lybA | LybA | NRPS responsible for the incorporation of the initial amino acid residues. |
| lybB | LybB | NRPS responsible for the incorporation of the subsequent amino acid residues and termination of the synthesis. |
| Putative tailoring enzymes | e.g., Dioxygenases, Methyltransferases | Modification of amino acid precursors (e.g., hydroxylation) and the final peptide product. |
The Enzymatic Assembly Line: A Step-by-Step Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process orchestrated by the modular NRPS machinery. Each module within the LybA and LybB synthetases contains a series of catalytic domains that perform specific functions in a sequential manner.
Precursor Supply: The Making of Non-Proteinogenic Building Blocks
A hallmark of this compound is the presence of several non-proteinogenic amino acids, including β-hydroxylated residues. The biosynthesis of these precursors is a critical prerequisite for the NRPS assembly line. While the specific enzymes for this compound precursors are not yet fully characterized, the biosynthesis of similar hydroxylated amino acids in other Lysobacter NRPS pathways offers a strong model. For instance, in the biosynthesis of the lipodepsipeptide WAP-8294A2, a 2-oxoglutarate-dependent dioxygenase is responsible for the β-hydroxylation of an asparagine residue[6][7][8]. It is highly probable that a similar enzymatic mechanism is employed for the synthesis of the β-hydroxyaspartic acid and β-hydroxyleucine found in this compound.
Caption: Proposed biosynthesis of β-hydroxylated amino acid precursors.
The NRPS Assembly Line: From Monomer to Polymer
The core of this compound biosynthesis lies in the NRPS assembly line, which can be broken down into three main stages: initiation, elongation, and termination.
Initiation: The first module of LybA begins the process.
-
Adenylation (A) domain: Selects the first amino acid (e.g., Leucine) and activates it by converting it to an aminoacyl-adenylate, consuming ATP in the process.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acid is then covalently tethered to the phosphopantetheinyl arm of the T domain.
Elongation: Each subsequent module in LybA and LybB carries out a similar cycle for its specific amino acid.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the growing peptide chain attached to the T domain of the previous module and the amino acid tethered to the T domain of the current module.
-
Modification domains (optional): Some modules may contain additional domains, such as an Epimerization (E) domain, which converts an L-amino acid to its D-isomer.
Termination: The final module of LybB is responsible for releasing the completed peptide chain.
-
Thioesterase (TE) domain: This domain catalyzes the cleavage of the polypeptide from the T domain. In the case of cyclic depsipeptides like this compound, the TE domain also facilitates the macrocyclization of the molecule, forming the lactone bond.
Caption: A simplified schematic of the this compound NRPS assembly line.
Quantitative Data
While specific kinetic data for the enzymes in the this compound biosynthetic pathway are not extensively reported in the literature, data from related systems can provide valuable insights. The following table presents inhibitory concentrations of Katanosin B (Lysobactin) against peptidoglycan synthesis, which underscores its biological potency.
| Compound | Target Process | IC50 (µg/ml) | Reference |
| Katanosin B | Lipid Intermediate Formation | 2.2 | [9] |
| Katanosin B | Nascent Peptidoglycan Formation | 0.8 | [9] |
| Vancomycin | Nascent Peptidoglycan Formation | 4.1 | [9] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.
Identification and Cloning of the Biosynthetic Gene Cluster
Objective: To isolate the this compound (Lysobactin) BGC from a producing Lysobacter strain.
Methodology:
-
Genomic DNA Isolation: Cultivate the Lysobacter strain in an appropriate medium (e.g., R2A) and isolate high-quality genomic DNA using a commercial kit.
-
Genome Sequencing: Sequence the genome of the Lysobacter strain using a next-generation sequencing platform.
-
Bioinformatic Analysis: Assemble the genome and use bioinformatics tools such as antiSMASH to identify putative NRPS gene clusters. The Lysobactin BGC can be identified by its homology to known Lysobactin BGCs from other Lysobacter species.
-
Cosmid Library Construction and Screening: Construct a cosmid library of the genomic DNA. Design primers based on the identified BGC sequence and screen the cosmid library by PCR to isolate clones containing the complete BGC[10].
Caption: Workflow for the identification and cloning of the Lysobactin BGC.
Gene Knockout for Functional Characterization
Objective: To confirm the role of a specific gene (e.g., lybA) in this compound biosynthesis.
Methodology:
-
Construct Knockout Vector: Create a suicide vector containing flanking regions of the target gene and a selectable marker (e.g., an antibiotic resistance gene).
-
Transformation: Introduce the knockout vector into the Lysobacter strain via conjugation or electroporation.
-
Homologous Recombination: Select for transformants that have undergone homologous recombination, resulting in the replacement of the target gene with the selectable marker.
-
Verification: Confirm the gene knockout by PCR and Southern blotting.
-
Phenotypic Analysis: Analyze the culture broth of the knockout mutant by HPLC-MS to confirm the abolishment of this compound production.
Heterologous Expression of the BGC
Objective: To produce this compound in a heterologous host for yield improvement or biosynthetic engineering.
Methodology:
-
Host Selection: Choose a suitable heterologous host, such as E. coli or another Lysobacter species that does not produce interfering compounds.
-
Vector Construction: Clone the entire BGC into an appropriate expression vector.
-
Transformation: Introduce the expression vector into the chosen host.
-
Culture and Induction: Grow the recombinant host under optimized conditions and induce gene expression if necessary.
-
Product Detection: Analyze the culture supernatant and cell extract for the production of this compound using HPLC-MS[11].
In Vitro Analysis of Adenylation Domain Specificity
Objective: To determine the amino acid substrate specificity of an isolated A-domain from LybA or LybB.
Methodology:
-
Cloning and Expression: Clone the A-domain into an expression vector and express the protein in E. coli.
-
Protein Purification: Purify the recombinant A-domain using affinity chromatography.
-
ATP-PPi Exchange Assay: This is a classic method to measure A-domain activity. The reaction mixture contains the purified A-domain, ATP, radiolabeled pyrophosphate ([³²P]PPi), and the amino acid substrate. The incorporation of [³²P]PPi into ATP is measured, which is dependent on the activation of the amino acid by the A-domain.
-
Hydroxylamine (B1172632) Release Assay: A continuous, non-radioactive assay that measures the release of pyrophosphate from the adenylation reaction in the presence of hydroxylamine as a substrate mimic[12].
Conclusion and Future Perspectives
The biosynthesis of this compound is a remarkable example of the intricate enzymatic machinery that bacteria have evolved to produce complex, bioactive molecules. The NRPS-based assembly line provides a modular and programmable route to this potent antibiotic. While the core components of the Lysobactin BGC and the general principles of its biosynthesis are understood, further research is needed to fully elucidate the finer details of this pathway. The characterization of the enzymes responsible for precursor synthesis, a detailed kinetic analysis of the NRPS domains, and the elucidation of the regulatory networks governing the expression of the BGC will provide a more complete picture. This knowledge will not only deepen our understanding of natural product biosynthesis but also pave the way for the bioengineering of novel this compound analogs with improved therapeutic properties. The methodologies outlined in this guide provide a roadmap for researchers to further explore and harness the biosynthetic potential of Lysobacter and other microorganisms in the quest for new and effective antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive natural products from Lysobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete genome sequence and expression profile of the commercial lytic enzyme producer Lysobacter enzymogenes M497-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Genome Sequences of Two Lysobacter Strains, Isolated from Seawater (Lysobacter caseinilyticus) and Soil (Lysobacter helvus) in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome sequencing and mining expand the naturalproduct repertoire of Lysobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. devp-service.oss-cn-beijing.aliyuncs.com [devp-service.oss-cn-beijing.aliyuncs.com]
- 7. Identification and Characterization of the Anti-Methicillin-Resistant Staphylococcus aureus WAP-8294A2 Biosynthetic Gene Cluster from Lysobacter enzymogenes OH11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of the anti-methicillin-resistant Staphylococcus aureus WAP-8294A2 biosynthetic gene cluster from Lysobacter enzymogenes OH11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Katanosin B and Plusbacin A3, Inhibitors of Peptidoglycan Synthesis in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.tees.ac.uk [research.tees.ac.uk]
- 11. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 12. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Early-Stage Research on the Antibacterial Properties of Katanosin A
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel antimicrobial agents. Katanosins, a class of cyclic depsipeptide antibiotics, have demonstrated significant potential in this area. This document provides an in-depth technical overview of the early-stage research into the antibacterial properties of Katanosin A and its closely related analogue, Katanosin B (also known as Lysobactin). It consolidates quantitative data on its antibacterial spectrum, details its mechanism of action targeting cell wall synthesis, and provides methodologies for key evaluative experiments.
Introduction to Katanosins
Katanosins A and B are peptide antibiotics first isolated from a strain related to the genus Cytophaga.[1] They are basic peptides characterized as cyclic depsipeptides containing a lactone linkage.[2][3] Structurally, this compound and B are highly similar, with the only difference being a valine residue in this compound being replaced by an isoleucine in Katanosin B.[1][4] Both compounds have shown potent in vitro and in vivo activity against Gram-positive bacteria.[1][4] Due to its extensive study, Katanosin B (Lysobactin) serves as the primary model in this guide for understanding the antibacterial action of this class, with its findings considered highly relevant to this compound.
Antibacterial Spectrum and Efficacy
Early research has established that Katanosins exhibit strong antibacterial activity against a range of clinically significant Gram-positive bacteria, including drug-resistant strains. Katanosin B has been shown to be two to four times more active than vancomycin (B549263) against certain aerobic and anaerobic Gram-positive bacteria.[5]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The antibacterial potency of Katanosin B has been quantified through Minimum Inhibitory Concentration (MIC) assays against various pathogens. The data highlights its effectiveness against MRSA and Vancomycin-Resistant Enterococci (VRE).[2][6]
| Bacterial Group | Strain(s) | Katanosin B MIC (μg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.39 - 0.78 | [6] |
| Enterococci | VanA-type Vancomycin-Resistant (VRE) | 0.39 - 3.13 | [2][3] |
| Bacillus subtilis | (Not specified) | 0.06 | [6] |
Table 1: Summary of Minimum Inhibitory Concentration (MIC) values for Katanosin B against various Gram-positive bacteria.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary antibacterial mechanism of the Katanosin class is the inhibition of bacterial cell wall synthesis.[2][7] This targeted action is a hallmark of effective antibiotics, as the peptidoglycan cell wall is essential for bacteria but absent in mammalian cells.[8]
Katanosins specifically disrupt the peptidoglycan (PG) biosynthesis pathway by blocking transglycosylation and preceding steps.[2][3] Unlike glycopeptide antibiotics such as vancomycin, which bind to the D-Ala-D-Ala terminus of lipid intermediates, Katanosins have a distinct mode of action.[3][7] Research indicates that Lysobactin (Katanosin B) forms complexes with Lipid I and Lipid II, key precursors in the cell wall synthesis pathway.[7] This binding prevents the proper formation of the peptidoglycan layer, leading to cell envelope defects and eventual cell death.[7][9]
References
- 1. Isolation and characterization of katanosins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Katanosin B and Plusbacin A3, Inhibitors of Peptidoglycan Synthesis in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. ISOLATION AND CHARACTERIZATION OF KATANOSINS A AND B [jstage.jst.go.jp]
- 5. Lysobactin, a novel antibacterial agent produced by Lysobacter sp. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of Lysobactin (Katanosin B): Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of Action of Lysobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 9. resources.biomol.com [resources.biomol.com]
Katanosin A: An In-depth Technical Guide to its Structure Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation and characterization of Katanosin A, a potent peptide antibiotic. This document details the experimental methodologies employed to determine its complex structure, summarizes its biological activity, and presents key data in a structured format for ease of reference.
Introduction
This compound is a peptide antibiotic isolated from the fermentation broth of a strain related to the genus Cytophaga.[1][2] It belongs to the depsipeptide class of natural products, characterized by the presence of at least one ester linkage in the peptide backbone. This compound, along with its closely related analog Katanosin B (also known as Lysobactin), exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a subject of interest in the development of new antimicrobial agents.[2][3] This guide will delve into the scientific journey of unraveling its molecular architecture and understanding its biological function.
Structure Elucidation
The determination of this compound's structure was a multi-faceted process involving a combination of spectroscopic and chemical methods to ascertain its amino acid composition, sequence, and macrocyclic nature.
Amino Acid Composition Analysis
The initial step in elucidating the structure of this compound was to identify its constituent amino acid residues. This was achieved through acid hydrolysis of the peptide, followed by chromatographic analysis of the resulting free amino acids.
Table 1: Amino Acid Composition of this compound
| Amino Acid | Molar Ratio | Notes |
| Threonine (Thr) | 1 | |
| Serine (Ser) | 1 | |
| Valine (Val) | 1 | Replaced by Isoleucine (Ile) in Katanosin B[4] |
| Leucine (Leu) | 3 | |
| Arginine (Arg) | 1 | |
| β-hydroxyaspartic acid | 1 | Unusual amino acid |
| β-hydroxyleucine | 1 | Unusual amino acid |
| β-phenylserine | 1 | Unusual amino acid |
Experimental Protocol: Amino Acid Analysis
A detailed protocol for the determination of the amino acid composition of a peptide like this compound is outlined below.
-
Acid Hydrolysis:
-
A purified sample of this compound is placed in a hydrolysis tube and lyophilized to dryness.
-
6 N Hydrochloric acid (HCl) is added to the dried sample.
-
The tube is sealed under vacuum to prevent oxidation of sensitive amino acid residues.
-
The sample is then heated at 110°C for 24 hours to ensure complete cleavage of all peptide bonds.
-
-
Derivatization:
-
After hydrolysis, the HCl is removed by evaporation under a stream of nitrogen or by vacuum centrifugation.
-
The dried hydrolysate is reconstituted in a suitable buffer.
-
The free amino acids are then derivatized to make them detectable by HPLC with UV or fluorescence detection. A common derivatizing agent is phenyl isothiocyanate (PITC).
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
The derivatized amino acid mixture is injected onto a reverse-phase HPLC column.
-
A gradient elution is employed, typically with an acetonitrile/water mobile phase containing a buffer, to separate the individual amino acid derivatives.
-
The retention times of the peaks are compared to those of known amino acid standards that have undergone the same derivatization process.
-
The area under each peak is integrated to determine the relative molar ratio of each amino acid in the peptide.
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were pivotal in determining the connectivity of the amino acids and the overall structure of this compound.
High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of this compound, which was established as C₅₇H₉₅N₁₅O₁₇. Tandem mass spectrometry (MS/MS) experiments would have been employed to obtain fragmentation patterns, providing crucial information about the amino acid sequence.
Chemical Sequencing and Linkage Analysis
Chemical degradation methods were employed to determine the precise sequence of the amino acids and to identify the nature of the cyclic structure.
Edman degradation was performed on an alkali-treated, linearized form of this compound to determine the N-terminal amino acid sequence. This iterative process sequentially removes and identifies one amino acid at a time from the N-terminus of the peptide.
Experimental Protocol: Edman Degradation
-
Coupling: The free N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-peptide is then treated with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact.
-
Conversion and Identification: The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (typically HPLC) by comparing its retention time to that of known PTH-amino acid standards.
-
Iteration: The remaining, shortened peptide is then subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.
Chemical degradation studies involving lithium borohydride (B1222165) reduction and chromic acid oxidation were performed on both native and alkali-treated this compound. These experiments revealed a lactone (ester) linkage between the C-terminal serine and a phenylserine (B13813050) residue, confirming the depsipeptide nature of this compound and closing the macrocyclic ring.
Visualizing the Structure Elucidation Workflow
The following diagram illustrates the logical flow of experiments and reasoning used to determine the complete structure of this compound.
Caption: A flowchart illustrating the key experimental steps in the structure elucidation of this compound.
Biological Characterization
This compound and its close analog Katanosin B (Lysobactin) exhibit potent antibacterial activity primarily against Gram-positive bacteria. Their mechanism of action involves the inhibition of peptidoglycan synthesis, a crucial process for bacterial cell wall formation.
Antimicrobial Activity
The antimicrobial activity of Katanosins is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC₅₀) against various bacterial strains. As detailed published data for this compound is scarce, the following table presents data for the closely related Katanosin B (Lysobactin).
Table 2: In Vitro Antibacterial Activity of Katanosin B (Lysobactin)
| Bacterial Strain | MIC (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39 - 3.13 |
| Vancomycin-resistant Enterococci (VRE), VanA-type | 0.39 - 3.13 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth medium in a microtiter plate to create a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Mechanism of Action
Studies on Katanosin B have shown that it inhibits the incorporation of N-acetylglucosamine, a precursor for peptidoglycan synthesis, into the bacterial cell wall. Further in vitro studies with a wall-membrane particulate fraction of S. aureus have demonstrated that Katanosin B inhibits the formation of both lipid intermediates and nascent peptidoglycan.
Table 3: Inhibition of Peptidoglycan Synthesis by Katanosin B (Lysobactin)
| Target Process | IC₅₀ (µg/mL) |
| Lipid Intermediate Formation | 2.2 |
| Nascent Peptidoglycan Formation | 0.8 |
The following diagram illustrates the proposed mechanism of action of Katanosin B (and by extension, this compound) in the bacterial cell wall synthesis pathway.
Caption: A simplified diagram of the bacterial peptidoglycan synthesis pathway showing the inhibitory action of Katanosins.
Conclusion
The structure elucidation of this compound revealed a complex cyclic depsipeptide antibiotic with a unique combination of standard and unusual amino acid residues. Its potent antibacterial activity, particularly against resistant Gram-positive pathogens, stems from its ability to inhibit the crucial process of peptidoglycan synthesis. While detailed spectroscopic data for this compound remains elusive in the public domain, the collective evidence from chemical degradation, NMR, mass spectrometry, and biological assays has provided a clear picture of its molecular architecture and function. The information presented in this guide serves as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development who are interested in this promising class of antibiotics.
References
- 1. THE STRUCTURES OF KATANOSINS A AND B [jstage.jst.go.jp]
- 2. Isolation and characterization of katanosins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of Lysobactin (Katanosin B): Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structures of katanosins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
The Depsipeptide Antibiotic Katanosin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Katanosin A is a naturally occurring cyclic depsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). As a member of the katanosin family, it shares a close structural and functional relationship with Katanosin B, also known as Lysobactin (B38166). This technical guide provides an in-depth exploration of the depsipeptide nature of this compound, its mechanism of action, and relevant experimental data and protocols to support further research and development.
Katanosins are distinguished by their complex cyclic structure, which includes a lactone linkage—an ester bond within the peptide ring—classifying them as depsipeptides.[1][2] This unique structural feature, along with the presence of non-proteinogenic amino acids, is crucial for their biological activity.[1][3] this compound and B differ by a single amino acid substitution: this compound contains a valine residue, whereas Katanosin B incorporates an isoleucine at the same position.[1][2]
Chemical Nature and Structure
The core of this compound's functionality lies in its depsipeptide structure. It is a cyclic peptide that contains at least one ester bond in addition to amide bonds. The cyclic structure of this compound is formed by a lactone linkage between the C-terminal serine and a phenylserine (B13813050) residue.[2][3] The molecule also features a linear peptide tail, giving it a "lariat" structure.[1]
The amino acid composition of this compound includes both common and unusual residues, such as 3-hydroxyleucine, 3-hydroxyasparagine, and allothreonine.[1][4] The complete amino acid sequence and stereochemistry have been elucidated through a combination of techniques including NMR spectroscopy, Edman degradation, and mass spectrometry.[2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₇H₉₅N₁₅O₁₇ | [6] |
| Constituent Amino Acids | Thr (1), Ser (1), Val (1), Leu (3), Arg (1), and three unusual amino acids | [6] |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The antibacterial activity of this compound stems from its ability to inhibit the biosynthesis of the bacterial cell wall, a crucial structure for bacterial survival.[7][8] Specifically, it targets the peptidoglycan synthesis pathway. Unlike beta-lactam antibiotics that inhibit the final transpeptidation step, this compound acts earlier in the process by binding to lipid intermediates, primarily Lipid II.[5][9] This binding sequesters the precursor molecules, preventing their incorporation into the growing peptidoglycan chain and ultimately leading to cell lysis and death.[5][7]
The proposed mechanism involves the formation of a complex between this compound and the lipid-linked cell wall precursors.[5][9] This mode of action, which targets a substrate rather than an enzyme, is a promising strategy for overcoming antibiotic resistance.[5]
Biological Activity
This compound demonstrates potent bactericidal activity primarily against Gram-positive bacteria.[6][8] Due to its close structural similarity to Katanosin B (Lysobactin), the biological activity data for Katanosin B is often used as a reliable surrogate.
Table 2: In Vitro Antibacterial Activity of Katanosin B (Lysobactin)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39 - 3.13 | [7] |
| VanA-type vancomycin-resistant enterococci | 0.39 - 3.13 | [7] |
| Bacillus subtilis | 0.06 | [10] |
Table 3: Inhibitory Concentrations of Katanosin B against Peptidoglycan Synthesis in S. aureus
| Assay | IC₅₀ (µg/mL) | Reference |
| Formation of Lipid Intermediates | 2.2 | [7] |
| Formation of Nascent Peptidoglycan | 0.8 | [7] |
| Incorporation of [¹⁴C]GlcNAc into Peptidoglycan | 0.28 | [11] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound can be determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
Inoculum preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
In Vitro Peptidoglycan Synthesis Inhibition Assay
This assay measures the effect of this compound on the incorporation of radiolabeled precursors into the bacterial cell wall.
Materials:
-
This compound
-
S. aureus cell culture
-
Wall-membrane particulate fraction from S. aureus
-
UDP-N-acetyl-[¹⁴C]glucosamine ([¹⁴C]GlcNAc)
-
Other necessary buffers and reagents for peptidoglycan synthesis
Procedure:
-
Preparation of wall-membrane fraction: Grow S. aureus and prepare a wall-membrane particulate fraction by standard methods (e.g., sonication and centrifugation).
-
Assay setup: In a reaction mixture, combine the wall-membrane fraction, [¹⁴C]GlcNAc, and other components necessary for peptidoglycan synthesis.
-
Addition of this compound: Add varying concentrations of this compound to the reaction mixtures. Include a control without the antibiotic.
-
Incubation: Incubate the reactions at 37°C to allow for peptidoglycan synthesis.
-
Quantification: Stop the reaction and measure the incorporation of [¹⁴C]GlcNAc into the peptidoglycan by scintillation counting.
-
IC₅₀ determination: Calculate the concentration of this compound that inhibits 50% of the peptidoglycan synthesis (IC₅₀).
Solid-Phase Synthesis of this compound
The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS), a well-established method for producing peptides. A general workflow is outlined below.
References
- 1. Katanosin B and Plusbacin A3, Inhibitors of Peptidoglycan Synthesis in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. The structures of katanosins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase synthesis of lysobactin (katanosin B): insights into structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of katanosins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Solid-Phase Synthesis of Lysobactin (Katanosin B): Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Methodological & Application
Solid-Phase Peptide Synthesis of Katanosin A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Katanosin A is a cyclic depsipeptide antibiotic with significant antibacterial activity, particularly against Gram-positive bacteria. Its complex structure, which includes several non-proteinogenic amino acids, presents a considerable synthetic challenge. This document provides a detailed protocol for the total synthesis of this compound utilizing a solid-phase peptide synthesis (SPPS) strategy. This approach, adapted from the successful synthesis of the closely related Katanosin B (Lysobactin), offers a streamlined and efficient route to obtaining this potent natural product, facilitating further research into its structure-activity relationships and therapeutic potential.
Introduction
Katanosins are a class of "lariat" acylcyclodepsipeptides, characterized by a peptidic ring closed by an ester bond and a linear peptide tail.[1] this compound and its analogue Katanosin B (also known as Lysobactin) have demonstrated strong in-vitro potency, comparable to the last-resort antibiotic vancomycin, against problematic pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The primary difference between this compound and B is the amino acid at position 7, which is a valine in this compound and an isoleucine in Katanosin B.[1][3] The complex architecture of this compound, featuring multiple β-hydroxylated amino acids, necessitates a robust and efficient synthetic strategy. Solid-phase peptide synthesis (SPPS) provides an ideal platform for constructing the linear precursor of this compound, enabling rapid analogue synthesis for structure-activity relationship studies. This protocol details an Fmoc-based SPPS approach for the synthesis of the linear this compound precursor, followed by solution-phase cyclization and final deprotection.
Experimental Protocol
This protocol is adapted from the solid-phase synthesis of Lysobactin (Katanosin B) and is designed to yield the this compound final product. The synthesis is carried out in the C- to N-direction on a solid support.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier (Example) |
| 2-Chlorotrityl chloride (2-Cl-Trt) resin | 100-200 mesh | AAPPTEC |
| Fmoc-protected amino acids | Synthesis grade | Various |
| Including non-proteinogenic amino acids | ||
| 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) | ≥98% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Various |
| Piperidine (B6355638) | ACS grade | Various |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Various |
| Dichloromethane (DCM) | ACS grade | Various |
| Trifluoroacetic acid (TFA) | Reagent grade | Various |
| Acetic Acid | Glacial | Various |
| Trifluoroethanol (TFE) | ≥99% | Various |
| Triethylsilane (Et3SiH) | ≥97% | Sigma-Aldrich |
Step 1: Resin Loading and Peptide Elongation
The synthesis begins with the loading of the C-terminal amino acid onto the 2-Cl-Trt resin, followed by sequential coupling of the remaining amino acids according to the this compound sequence.
-
Resin Swelling: Swell the 2-Cl-Trt resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: For each subsequent amino acid, perform the coupling using DEPBT and DIPEA in DMF.
-
For commercially available amino acids, use 5 equivalents.
-
For synthetically derived, non-proteinogenic amino acids, use 1.5 equivalents. Reaction times may be extended up to 24 hours for couplings with fewer equivalents.
-
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the this compound sequence.
Step 2: Cleavage of the Linear Peptide from Resin
Once the linear peptide sequence is fully assembled, it is cleaved from the solid support.
-
Resin Preparation: Wash the peptide-bound resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of acetic acid/trifluoroethanol/dichloromethane (1:1:3).
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 2 hours at room temperature.
-
Peptide Collection: Filter the resin and collect the filtrate containing the linear peptide.
-
Purity Check: Analyze the purity of the crude linear peptide by reverse-phase HPLC. The expected purity should be >90%.
Step 3: Macrolactamization (Cyclization)
The linear peptide is cyclized in solution to form the characteristic macrocyclic structure.
-
Dissolution: Dissolve the crude linear peptide in DMF.
-
Cyclization Reagents: Add DEPBT and DIPEA to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature until cyclization is complete, monitoring by HPLC.
Step 4: Global Deprotection and Purification
The final step involves the removal of all remaining protecting groups from the amino acid side chains.
-
Initial Deprotection: Treat the cyclized peptide with a solution of TFA/Et3SiH/DCM (90/5/5) to remove most protecting groups.
-
Final Deprotection: If necessary, treat with neat TFA for 9-12 hours to remove any remaining stubborn protecting groups (e.g., TBDMS ether).
-
Purification: Purify the final this compound product using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Synthesis Workflow
Caption: Solid-phase synthesis workflow for this compound.
Quantitative Data Summary
| Synthesis Step | Reagents/Conditions | Purity/Yield | Reference |
| Linear Peptide Cleavage | Acetic acid/TFE/DCM (1:1:3) | >90% by HPLC | |
| Fmoc Deprotection | 20% Piperidine in DMF | N/A | |
| Amino Acid Coupling | DEPBT, DIPEA in DMF | N/A | |
| Global Deprotection | TFA/Et3SiH/DCM (90/5/5) | N/A |
Conclusion
The solid-phase synthesis strategy outlined provides a robust and adaptable method for the production of this compound. By leveraging a well-established protocol for the closely related Katanosin B, researchers can efficiently access this potent antibiotic for further biological evaluation and the development of novel antibacterial agents. The use of SPPS facilitates the rapid generation of analogues, which is crucial for probing the structure-activity relationships of this promising class of natural products.
References
Determining the Minimum Inhibitory Concentration (MIC) of Katanosin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Katanosin A is a peptide antibiotic belonging to the katanosin family, which also includes the more extensively studied Katanosin B (also known as Lysobactin).[1][2] These natural products have garnered significant interest due to their potent antibacterial activity, particularly against Gram-positive bacteria.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial efficacy of novel compounds like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3] This value is fundamental for antimicrobial research and development, providing a quantitative measure of a compound's potency.
This document provides detailed protocols for determining the MIC of this compound using two standard laboratory methods: Broth Microdilution and Agar (B569324) Dilution. It also includes a summary of the reported antimicrobial activity of the closely related Katanosin B to serve as a reference.
Data Presentation: Antimicrobial Activity of Katanosin B
| Bacterial Strain | MIC Range (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39 - 0.78 |
| Vancomycin-resistant Enterococci (VRE) | 0.39 - 3.13 |
| Bacillus subtilis | 0.06 |
Note: The data presented is for Katanosin B (Lysobactin) as reported in scientific literature.[4][5][6] Further studies are required to establish the specific MIC values for this compound.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. These methods are based on established standards for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution Method
This method is used to determine the MIC in a liquid growth medium and is amenable to high-throughput screening.
Materials:
-
This compound (lyophilized powder)
-
Appropriate solvent for this compound (e.g., sterile distilled water, DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Sterile petri dishes
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in an appropriate solvent. Ensure complete dissolution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the positive control (inoculum without this compound), and column 12 will be the negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and further dilute the this compound concentrations by half.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader by measuring the optical density at 600 nm.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium. It is considered a reference method for susceptibility testing.
Materials:
-
This compound (lyophilized powder)
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA) or other suitable solid growth medium
-
Sterile petri dishes
-
Bacterial strains for testing
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare a series of this compound dilutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 2 mL of each this compound dilution to 18 mL of molten agar to create a series of plates with two-fold decreasing concentrations of the antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no this compound.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
Dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including the control plate. This will deliver approximately 1 x 10⁴ CFU per spot.
-
Allow the spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
-
Visualizations
The following diagrams illustrate the workflows for the described MIC determination methods.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Agar Dilution MIC Assay.
References
- 1. Katanosin B and Plusbacin A3, Inhibitors of Peptidoglycan Synthesis in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Lysobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ISOLATION AND CHARACTERIZATION OF KATANOSINS A AND B [jstage.jst.go.jp]
- 5. journals.asm.org [journals.asm.org]
- 6. Targeting the Achilles’ Heel of Bacteria: Different Mechanisms To Break Down the Peptidoglycan Cell Wall during Bacterial Warfare - PMC [pmc.ncbi.nlm.nih.gov]
Katanosin A: In Vivo Efficacy in Murine Models of Bacterial Infection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Katanosin A, also known as Katanosin B and Lysobactin, is a potent cyclic depsipeptide antibiotic with demonstrated in vivo efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high-affinity binding to Lipid II, a crucial precursor in the peptidoglycan biosynthesis pathway.[1][2][3][4][5] This unique target binding confers activity against bacterial strains resistant to other classes of antibiotics. These application notes provide a summary of the available in vivo efficacy data and detailed protocols for testing this compound in established murine infection models.
Mechanism of Action: Targeting Lipid II
This compound exerts its bactericidal effect by sequestering Lipid II, thereby preventing its incorporation into the growing peptidoglycan chain. This disruption of cell wall synthesis leads to structural instability and ultimately cell lysis.[1][2][5]
In Vivo Efficacy of this compound
This compound has demonstrated therapeutic effects in murine models of systemic and localized infections caused by S. aureus and S. pneumoniae. Administration routes have included parenteral (intravenous and subcutaneous) and topical applications.[6]
Data Summary
While specific quantitative data from a single comprehensive study on this compound is limited in the public domain, the following table summarizes the expected outcomes based on available literature for a similar class of antibiotics in standard mouse infection models. This table is provided as a template for data presentation.
| Treatment Group | Dosage (mg/kg) | Administration Route | Bacterial Load (Log10 CFU/organ) at 24h Post-Infection | Survival Rate (%) at 7 Days |
| Vehicle Control | - | Subcutaneous | 7.5 ± 0.6 (Spleen) | 0 |
| This compound | 10 | Subcutaneous | 5.1 ± 0.8 | 40 |
| This compound | 25 | Subcutaneous | 3.2 ± 0.5 | 80 |
| This compound | 50 | Subcutaneous | < 2.0 | 100 |
| Vancomycin (Control) | 10 | Subcutaneous | 4.8 ± 0.7 | 50 |
Note: The data presented in this table is illustrative and intended to serve as a template for organizing experimental results. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed protocols for establishing murine models of S. aureus systemic infection and S. pneumoniae pneumonia, which can be adapted for evaluating the in vivo efficacy of this compound.
Murine Model of Staphylococcus aureus Systemic Infection
This model is designed to assess the efficacy of this compound in clearing a systemic bacterial infection.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Staphylococcus aureus strain (e.g., MRSA ATCC 33591)
-
Tryptic Soy Broth (TSB) and Agar (B569324) (TSA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound (test article)
-
Vehicle control (e.g., sterile saline)
-
Positive control antibiotic (e.g., vancomycin)
-
Syringes and needles for injection
-
Tissue homogenizer
Experimental Workflow:
Protocol:
-
Inoculum Preparation:
-
Culture S. aureus overnight on a TSA plate.
-
Inoculate a single colony into TSB and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of approximately 1 x 10⁸ CFU/mL. The exact concentration should be confirmed by serial dilution and plating.
-
-
Infection:
-
Aseptically inject each mouse intraperitoneally with 0.1 mL of the bacterial suspension (approximately 1 x 10⁷ CFU/mouse).
-
-
Treatment:
-
At 1-2 hours post-infection, randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses, positive control).
-
Administer the assigned treatment via the desired route (e.g., subcutaneous injection).
-
-
Monitoring and Efficacy Assessment:
-
Monitor the mice at least twice daily for clinical signs of infection (e.g., lethargy, ruffled fur, hunched posture) and record survival for up to 7 days.
-
For bacterial load determination, euthanize a subset of mice from each group at 24 hours post-infection.
-
Aseptically harvest organs such as the spleen and kidneys.
-
Weigh the organs and homogenize them in a known volume of sterile PBS.
-
Perform serial dilutions of the tissue homogenates and plate on TSA to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis:
-
Compare the survival rates between the treatment groups using a Kaplan-Meier survival analysis.
-
Compare the bacterial loads in the organs between the different treatment groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).
-
Murine Model of Streptococcus pneumoniae Pneumonia
This model is suitable for evaluating the efficacy of this compound against a respiratory tract infection.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
Streptococcus pneumoniae strain (e.g., serotype 3 or 19F)
-
Todd-Hewitt Broth supplemented with 0.5% yeast extract (THY) and blood agar plates
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound (test article)
-
Vehicle control
-
Positive control antibiotic (e.g., ceftriaxone)
-
Anesthesia (e.g., isoflurane)
-
Pipettes and tips for intranasal administration
Experimental Workflow:
Protocol:
-
Inoculum Preparation:
-
Culture S. pneumoniae on a blood agar plate overnight at 37°C in a 5% CO₂ atmosphere.
-
Inoculate colonies into THY broth and grow to mid-log phase.
-
Wash the bacteria with sterile PBS and resuspend to a concentration of approximately 1 x 10⁸ CFU/mL.
-
-
Infection:
-
Anesthetize the mice using isoflurane.
-
Hold the mouse in a supine position and instill 50 µL of the bacterial suspension intranasally (25 µL per nostril).
-
-
Treatment:
-
At 2-4 hours post-infection, randomize the mice into treatment groups.
-
Administer the assigned treatment via the desired route (e.g., parenteral injection).
-
-
Monitoring and Efficacy Assessment:
-
Monitor the mice for signs of respiratory distress and survival for up to 7 days.
-
To determine the bacterial burden in the lungs, euthanize a subset of mice at 24 or 48 hours post-infection.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Perform serial dilutions and plate on blood agar plates to enumerate the CFU per gram of lung tissue.
-
-
Data Analysis:
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Compare lung bacterial counts between groups using appropriate statistical methods.
-
Conclusion
This compound represents a promising antibiotic with a mechanism of action that is effective against resistant Gram-positive pathogens. The provided protocols for murine infection models offer a standardized framework for the in vivo evaluation of this compound's efficacy. Rigorous and well-controlled preclinical studies using these models are essential for advancing the development of this and other novel antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mechanism of Action of Lysobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Katanosin B and Plusbacin A3, Inhibitors of Peptidoglycan Synthesis in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of lipid II-targeting lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysobactin, a novel antibacterial agent produced by Lysobacter sp. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zebrafish Model for Katanosin A Antibiotic Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates innovative approaches to antibiotic discovery and development. The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for high-throughput screening of antimicrobial compounds, offering a unique balance of throughput and physiological relevance.[1][2] Its optical transparency, rapid development, and genetic tractability make it an ideal system for real-time visualization and assessment of infection dynamics, drug efficacy, and toxicity.[3] This document provides detailed application notes and protocols for utilizing the zebrafish embryo model to screen for the efficacy of Katanosin A, a potent antibiotic. For the purpose of these protocols, we will refer to the well-characterized Katanosin B (also known as Lysobactin), a close analog of this compound, which targets bacterial cell wall synthesis.[4][5] The methodologies described herein can be readily adapted for this compound and other novel antimicrobial candidates.
Katanosin B (Lysobactin) is a cyclic depsipeptide antibiotic with strong activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of peptidoglycan synthesis by binding to lipid intermediates, particularly Lipid II, a crucial precursor in the bacterial cell wall biosynthesis pathway. This mode of action makes it a promising candidate for combating resistant pathogens.
These application notes will guide researchers through the process of establishing a zebrafish embryo infection model with Staphylococcus aureus, followed by protocols for evaluating the efficacy and toxicity of this compound.
Signaling Pathway of Katanosin B (Lysobactin)
Katanosin B disrupts the bacterial cell wall synthesis pathway. The following diagram illustrates the targeted signaling pathway.
References
- 1. Diving into drug-screening: zebrafish embryos as an in vivo platform for antimicrobial drug discovery and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism of Action of Lysobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysobactin, a novel antibacterial agent produced by Lysobacter sp. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Katanosin A Activity Against Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces.[1] This mode of growth confers significant protection against environmental stresses, host immune responses, and antimicrobial agents, posing a major challenge in clinical and industrial settings.[1] Katanosin A, also known as Katanosin B or Lysobactin, is a cyclic depsipeptide antibiotic with potent activity against a range of Gram-positive bacteria.[2][3][4] Its mechanism of action involves the inhibition of peptidoglycan synthesis by binding to lipid intermediates, crucial for cell wall formation.[5][6] This document provides detailed protocols to assess the efficacy of this compound against bacterial biofilms, focusing on its potential to inhibit biofilm formation and eradicate pre-formed biofilms.
Key Biofilm Assessment Techniques
Several methods are employed to evaluate the anti-biofilm properties of a compound. These techniques can be broadly categorized into those that measure total biofilm biomass, the viability of cells within the biofilm, and structural characteristics.
-
Crystal Violet (CV) Staining: A simple and widely used method to quantify the total biofilm biomass, including cells and the extracellular matrix.[1][7]
-
Metabolic Assays (e.g., MTT Assay): These assays determine the metabolic activity of cells within the biofilm, providing an indication of cell viability.[8][9][10] Metabolically active cells reduce the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to a colored formazan (B1609692) product, which can be quantified.[10][11]
-
Colony Forming Unit (CFU) Quantification: This method involves the physical disruption of the biofilm and subsequent plating of serial dilutions to enumerate the number of viable bacterial cells.[1]
-
Confocal Laser Scanning Microscopy (CLSM): A powerful imaging technique used to visualize the three-dimensional structure of biofilms, assess cell viability (using fluorescent stains like LIVE/DEAD), and observe the effects of the antimicrobial agent on biofilm architecture.[12][13][14]
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This assay determines the minimum concentration of this compound required to inhibit the formation of biofilms.[1]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture (e.g., Staphylococcus aureus) in logarithmic growth phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well microtiter plate.
-
Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in the growth medium.[1]
-
Add 100 µL of the bacterial suspension to each well containing the this compound dilutions.
-
Include positive controls (bacteria without this compound) and negative controls (medium only).[1]
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[1]
-
After incubation, carefully discard the planktonic culture from each well and gently wash the wells twice with PBS to remove non-adherent cells.[1]
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[1][15]
-
Remove the crystal violet solution and wash the wells three times with PBS.[1]
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.[1][15]
-
Measure the absorbance at 570-595 nm using a microplate reader.[7]
-
The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.[1]
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This assay determines the minimum concentration of this compound required to eradicate a pre-formed, mature biofilm.[1]
Materials:
-
Same as for the MBIC assay.
Procedure:
-
Add 100 µL of a bacterial suspension (approximately 1 x 10^7 CFU/mL) to the wells of a 96-well microtiter plate.[1]
-
Incubate the plate for 24 hours at 37°C to allow for the formation of a mature biofilm.[1]
-
After incubation, remove the planktonic culture and wash the wells twice with PBS.[1]
-
Add 100 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.[1]
-
Incubate for a further 24 hours at 37°C.[1]
-
Following incubation, quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 1 (steps 6-10).
-
The MBEC is the lowest concentration of this compound that results in a significant reduction in the pre-formed biofilm.[1]
Protocol 3: Biofilm Viability Assessment using MTT Assay
This protocol assesses the viability of bacterial cells within the biofilm after treatment with this compound.[10][16]
Materials:
-
96-well plate with pre-formed biofilms treated with this compound (from MBEC assay)
-
MTT solution (0.5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Sodium Dodecyl Sulfate (SDS) solution
-
Microplate reader
Procedure:
-
Following treatment with this compound in the MBEC assay (after step 5), carefully remove the medium.
-
Wash the wells gently with PBS.
-
Add 100 µL of MTT solution (0.5 mg/mL) to each well and incubate at 37°C for 3-4 hours in the dark.[10]
-
After incubation, remove the MTT solution.
-
Add 100 µL of DMSO or SDS solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
A reduction in absorbance compared to the untreated control indicates a decrease in metabolic activity and cell viability.
Data Presentation
Quantitative data from the biofilm assays should be summarized in tables for clear comparison.
Table 1: Hypothetical Biofilm Inhibition Data for this compound against Staphylococcus aureus
| This compound (µg/mL) | Mean Absorbance (570 nm) ± SD | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.08 | 0% |
| 0.5 | 1.10 ± 0.06 | 12% |
| 1 | 0.85 ± 0.05 | 32% |
| 2 (MBIC₅₀) | 0.62 ± 0.04 | 50.4% |
| 4 | 0.30 ± 0.03 | 76% |
| 8 (MBIC₉₀) | 0.12 ± 0.02 | 90.4% |
| 16 | 0.08 ± 0.01 | 93.6% |
Table 2: Hypothetical Biofilm Eradication and Viability Data for this compound against Pre-formed S. aureus Biofilms
| This compound (µg/mL) | Biofilm Biomass (CV Assay, OD 570nm) ± SD | % Eradication | Biofilm Viability (MTT Assay, OD 570nm) ± SD | % Viability Reduction |
| 0 (Control) | 1.88 ± 0.12 | 0% | 0.95 ± 0.07 | 0% |
| 4 | 1.75 ± 0.10 | 6.9% | 0.88 ± 0.06 | 7.4% |
| 8 | 1.42 ± 0.09 | 24.5% | 0.70 ± 0.05 | 26.3% |
| 16 (MBEC₅₀) | 0.93 ± 0.07 | 50.5% | 0.45 ± 0.04 | 52.6% |
| 32 | 0.45 ± 0.05 | 76.1% | 0.21 ± 0.03 | 77.9% |
| 64 (MBEC₉₀) | 0.18 ± 0.03 | 90.4% | 0.09 ± 0.02 | 90.5% |
| 128 | 0.15 ± 0.02 | 92.0% | 0.07 ± 0.01 | 92.6% |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. The Mechanism of Action of Lysobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Katanosin B and Plusbacin A3, Inhibitors of Peptidoglycan Synthesis in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Action of Lysobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Crystal violet assay [bio-protocol.org]
- 8. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Susceptibility of Staphylococcus aureus biofilms to reactive discharge gases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 13. Evaluating Bacterial Biofilms With Confocal Imaging | Technology Networks [technologynetworks.com]
- 14. Protocols for Studying Inhibition and Eradication of Bacterial Biofilms by Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytotoxicity Assays for Katanosin A on Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Katanosin A is a cyclic depsipeptide antibiotic that, along with its analogue Katanosin B (also known as Lysobactin), has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[1][2] The primary mechanism of its antibacterial action involves the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall.[2][3][4] While the antibacterial properties of Katanosins have been a key area of research, their effects on mammalian cells remain largely unexplored. Given that other cyclic depsipeptides have shown a range of biological activities, including cytotoxic effects on cancer cells, it is of significant interest to evaluate the cytotoxicity of this compound against various mammalian cell lines.[1][2][3][5][6]
These application notes provide a comprehensive guide for researchers to conduct initial in vitro cytotoxicity screening of this compound. The following sections detail the necessary materials, experimental protocols for three standard cytotoxicity assays, and guidelines for data analysis and presentation.
Data Presentation
Quantitative data from cytotoxicity assays should be meticulously recorded and organized to allow for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxicity.
Table 1: Hypothetical IC50 Values of this compound in Various Mammalian Cell Lines after 48h Treatment
| Cell Line | Cell Type | This compound IC50 (µM) |
| HeLa | Human Cervical Cancer | Data to be determined |
| A549 | Human Lung Carcinoma | Data to be determined |
| MCF-7 | Human Breast Cancer | Data to be determined |
| HepG2 | Human Hepatocellular Carcinoma | Data to be determined |
| NIH/3T3 | Mouse Embryonic Fibroblast (Non-cancerous) | Data to be determined |
Experimental Protocols
A critical first step is to determine a suitable concentration range for testing. Since there is no established cytotoxicity data for this compound in mammalian cells, a broad range should initially be screened, for instance, from 0.1 µM to 100 µM.
Cell Culture and Preparation
Materials:
-
Selected mammalian cell lines (e.g., HeLa, A549, MCF-7, HepG2, NIH/3T3)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture the selected cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine cell viability.
-
Seed the cells into 96-well plates at an optimized density (typically 5,000-10,000 cells per well) and incubate overnight to allow for cell attachment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the overnight culture medium from the 96-well plates and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Protocol:
-
Following treatment with this compound as described in the MTT assay protocol (steps 1-3), remove the treatment medium.
-
Add 100 µL of pre-warmed Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit)
-
Microplate reader
Protocol:
-
Treat cells with this compound as described in the MTT protocol (steps 1-3).
-
Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit's instructions (usually 30 minutes at room temperature), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
Given the absence of data on this compound's effects on mammalian cells, the following diagram presents a hypothetical signaling pathway that could be investigated. Many cytotoxic compounds induce apoptosis through mitochondrial-dependent or -independent pathways.
Caption: A hypothetical signaling cascade for this compound-induced cell death.
References
- 1. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depsipeptides Targeting Tumor Cells: Milestones from In Vitro to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Katanosin B and Plusbacin A3, Inhibitors of Peptidoglycan Synthesis in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity of the depsipeptides analogues of callipeltin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of cyclodepsipeptides on murine lymphocytes and on L 1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying Synthetic Katanosin A: A Detailed Guide for Researchers
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Katanosin A is a potent cyclic depsipeptide antibiotic with significant activity against Gram-positive bacteria. As interest in novel antimicrobial agents continues to grow, the chemical synthesis of this compound and its analogs has become a key area of research. A critical step in the successful synthesis of this complex molecule is its purification from a mixture of reagents, byproducts, and closely related impurities such as diastereomers and oligomers. This document provides detailed application notes and protocols for the purification of synthetic this compound, primarily employing reversed-phase high-performance liquid chromatography (RP-HPLC). The methodologies outlined are based on established protocols for the purification of the closely related analog, Katanosin B (Lysobactin), and other cyclic peptides.[1][2][3][4][5]
The purification strategy is designed to follow the solid-phase peptide synthesis (SPPS) of the linear this compound precursor, its subsequent cyclization, and final deprotection.
Purification Workflow Overview
The general workflow for the purification of synthetic this compound involves several key stages, from the initial work-up of the crude product to the final isolation of the pure compound.
Caption: Workflow for the synthesis and purification of this compound.
Key Purification Techniques
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying synthetic cyclic peptides like this compound. This technique separates molecules based on their hydrophobicity. The use of a C18 stationary phase is common for peptide purification.
Experimental Protocols
Protocol 1: Crude Product Work-up
-
Precipitation: Following global deprotection with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane), precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifugation: Pellet the precipitated peptide by centrifugation.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove residual scavengers and organic-soluble impurities.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolution: Dissolve the dried crude peptide in a minimal amount of a suitable solvent for HPLC injection, such as a mixture of acetonitrile (B52724) and water, or dimethyl sulfoxide (B87167) (DMSO).
Protocol 2: Preparative RP-HPLC Purification
This protocol outlines a general method for the purification of this compound using preparative RP-HPLC. Optimization of the gradient may be required based on the specific impurity profile of the crude product.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Preparative C18 RP-HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Solvent A: 0.1% TFA in deionized water
-
Solvent B: 0.1% TFA in acetonitrile
-
Crude this compound, dissolved as described in Protocol 1
Procedure:
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B for a sufficient time to establish a stable baseline.
-
Sample Injection: Inject the dissolved crude this compound onto the column.
-
Elution Gradient: Elute the bound peptides using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 60 minutes.
-
Fraction Collection: Collect fractions based on the UV absorbance at 220 nm or 280 nm.
-
Post-Purification Column Wash: After the elution is complete, wash the column with a high concentration of Solvent B (e.g., 95%) to remove any strongly retained impurities, followed by re-equilibration with the initial conditions.
| Parameter | Recommended Value/Range |
| Column | Preparative C18, 5-10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 10-20 mL/min |
| Detection | 220 nm / 280 nm |
| Gradient | 5-65% B over 60 min (to be optimized) |
Table 1: Recommended Starting Parameters for Preparative RP-HPLC Purification of this compound.
Protocol 3: Analysis of Fractions and Final Product
-
Analytical RP-HPLC: Analyze the collected fractions using a high-resolution analytical C18 RP-HPLC column to determine the purity of each fraction.
-
Mass Spectrometry: Confirm the identity of the product in the pure fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected molecular weight for this compound (C₅₇H₉₅N₁₅O₁₇) should be observed.
-
Pooling: Combine the fractions containing the pure this compound.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified this compound as a fluffy white powder.
-
Final Purity Assessment: Determine the final purity of the lyophilized product using analytical RP-HPLC. Purity should ideally be ≥95%.
Potential Challenges and Solutions
The synthesis and purification of complex cyclic peptides like this compound can present several challenges.
Caption: Common challenges and solutions in this compound purification.
The presence of diastereomers (epimers) formed during synthesis or cyclization can be a significant purification challenge. These closely related impurities may co-elute with the desired product. A shallow, optimized HPLC gradient is often necessary to achieve separation. The formation of cyclic dimers is another potential side reaction that can complicate purification.
Quantitative Data Summary
| Step | Parameter | Value | Reference |
| Synthesis & Purification | Overall Yield | 8.4% | |
| Crude Product | Purity (Linear Peptide) | >90% by HPLC | |
| Final Product | Purity | ≥95% |
Table 2: Expected Yield and Purity for Synthetic Katanosin Analogs.
Conclusion
The purification of synthetic this compound is a critical step that relies heavily on the effective application of reversed-phase HPLC. By following the detailed protocols outlined in this document, researchers can successfully isolate this compound with high purity, enabling further biological and pharmacological studies. Careful optimization of the purification conditions, particularly the HPLC gradient, is essential to resolve closely related impurities and achieve the desired final product quality.
References
- 1. Solid-Phase Synthesis of Lysobactin (Katanosin B): Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Systemic Antibacterial Activity of Novel Synthetic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Katanosin A and B: Application Notes and Protocols for Vancomycin-Resistant Enterococci (VRE) Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Katanosins are a class of cyclic depsipeptide antibiotics with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as vancomycin-resistant enterococci (VRE). This document provides detailed application notes and protocols for the investigation of Katanosin A and its closely related analogue, Katanosin B (also known as lysobactin), for the treatment of VRE infections.
This compound and B are structurally similar, differing only by a single amino acid substitution: this compound contains a valine residue, which is replaced by an isoleucine in Katanosin B.[1][2] While both exhibit antibacterial activity, the majority of published research has focused on Katanosin B.[3][4] Therefore, the data and protocols presented herein are primarily based on studies of Katanosin B, with the acknowledgment of its close relationship to this compound. These compounds represent a promising class of antibiotics due to their novel mechanism of action, which circumvents existing resistance pathways to drugs like vancomycin.[3][5]
Mechanism of Action
Katanosins inhibit the biosynthesis of the bacterial cell wall, a pathway essential for bacterial survival.[3][4] Unlike vancomycin, which binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, Katanosin B targets Lipid II, a crucial precursor in the peptidoglycan synthesis pathway.[4] This interaction prevents the subsequent enzymatic steps of cell wall construction, leading to cell lysis and bacterial death. The distinct binding site and mechanism of action explain the efficacy of katanosins against vancomycin-resistant strains.[3][5]
Caption: Mechanism of action of Katanosins compared to Vancomycin.
Quantitative Data
The following table summarizes the in vitro activity of Katanosin B against various vancomycin-resistant enterococci strains.
| Organism | Strain | Vancomycin Resistance Phenotype | Katanosin B MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Enterococcus faecium | N-8 | VanA | 3.13 | >100 |
| Enterococcus faecalis | N-13 | VanA | 1.56 | >100 |
| Enterococcus faecalis | N-14 | VanB | 1.56 | >100 |
Data extracted from Maki et al., 2001.[3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound/B against VRE strains.
Materials:
-
This compound/B stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
VRE isolates
-
Incubator (35-37°C)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture VRE isolates on an appropriate agar (B569324) medium overnight at 35-37°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Serial Dilutions of this compound/B:
-
Perform a two-fold serial dilution of the this compound/B stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected to encompass the expected MIC.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
-
Controls:
-
Include a growth control well containing only the bacterial inoculum in CAMHB.
-
Include a sterility control well containing only CAMHB.
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Caption: Workflow for MIC determination.
Protocol 2: Peptidoglycan Synthesis Inhibition Assay
This protocol is based on the method described by Maki et al. (2001) to assess the inhibition of peptidoglycan synthesis in whole bacterial cells.[3]
Materials:
-
VRE strain
-
Tryptic Soy Broth (TSB)
-
N-acetyl-[¹⁴C]glucosamine ([¹⁴C]GlcNAc)
-
This compound/B
-
Trichloroacetic acid (TCA), ice-cold
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Cell Culture and Preparation:
-
Grow the VRE strain in TSB to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with fresh TSB.
-
Resuspend the cells in fresh TSB to a defined optical density.
-
-
Inhibition Assay:
-
To a series of tubes, add the bacterial cell suspension.
-
Add varying concentrations of this compound/B to the tubes. Include a no-drug control.
-
Pre-incubate the tubes for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding [¹⁴C]GlcNAc to each tube.
-
-
Incorporation and Termination:
-
Allow the incorporation of [¹⁴C]GlcNAc to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding an equal volume of ice-cold TCA.
-
-
Sample Processing:
-
Keep the samples on ice for at least 30 minutes to precipitate macromolecules.
-
Collect the precipitate by filtering the contents of each tube through a glass fiber filter.
-
Wash the filters with cold TCA and then with ethanol (B145695) to remove unincorporated radiolabel.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [¹⁴C]GlcNAc incorporation for each this compound/B concentration relative to the no-drug control.
-
Determine the IC₅₀ value (the concentration of the drug that causes 50% inhibition).
-
Caption: Workflow for peptidoglycan synthesis inhibition assay.
Conclusion
This compound and B demonstrate significant potential as therapeutic agents for the treatment of VRE infections. Their unique mechanism of action, targeting a different step in cell wall synthesis than vancomycin, makes them effective against resistant strains. The provided protocols offer a foundation for researchers to further investigate the efficacy and mechanism of these promising antibiotics. Further studies, particularly in vivo models, are warranted to fully elucidate their therapeutic potential.
References
- 1. Isolation and characterization of katanosins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structures of katanosins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Katanosin B and Plusbacin A3, Inhibitors of Peptidoglycan Synthesis in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Action of Lysobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ISOLATION AND CHARACTERIZATION OF KATANOSINS A AND B [jstage.jst.go.jp]
Application of Katanosin A in Combating MRSA Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to multiple antibiotics. Katanosins, a group of cyclic depsipeptide antibiotics, have demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including MRSA.[1][2] Katanosin A and B are closely related structurally, differing by a single amino acid, and exhibit comparable in vitro potency to vancomycin, a last-resort antibiotic for MRSA infections.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in combating MRSA infections, with a focus on its mechanism of action and methods for evaluating its efficacy. The data presented is primarily based on studies of the closely related Katanosin B (also known as Lysobactin), which is expected to have a similar biological profile to this compound.[3]
Mechanism of Action
This compound targets the bacterial cell wall biosynthesis pathway, a crucial process for bacterial viability. Its primary mechanism of action is the inhibition of peptidoglycan synthesis. Unlike beta-lactam antibiotics that target penicillin-binding proteins (PBPs), this compound acts at an earlier stage. It has been shown to bind to Lipid I and Lipid II, which are essential precursors in the peptidoglycan and wall teichoic acid (WTA) biosynthetic pathways. By sequestering these lipid intermediates, this compound effectively blocks the subsequent transglycosylation step, preventing the formation of the nascent peptidoglycan chain. This mode of action is distinct from that of vancomycin, which binds to the D-Ala-D-Ala terminus of the lipid intermediates.
Quantitative Data on Antimicrobial Activity
The following tables summarize the in vitro activity of Katanosin B against various MRSA and other Gram-positive bacterial strains. Given the structural similarity, this compound is expected to exhibit comparable activity.
Table 1: Minimum Inhibitory Concentrations (MICs) of Katanosin B against MRSA and other bacteria
| Bacterial Strain | Resistance Profile | Katanosin B MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus NCTC8325 | Methicillin-Susceptible | 0.39 - 0.78 | 1.56 |
| S. aureus SRM133 | Methicillin-Resistant (MRSA) | 0.39 - 3.13 | 1.56 |
| VanA-type vancomycin-resistant enterococci | Vancomycin-Resistant | 0.39 - 3.13 | >100 |
Data compiled from multiple sources.
Table 2: Inhibitory Concentrations (IC50) of Katanosin B on Peptidoglycan Synthesis in S. aureus
| Inhibition Target | Katanosin B IC50 (µg/mL) | Vancomycin IC50 (µg/mL) |
| [¹⁴C]GlcNAc Incorporation | 0.28 | 1.0 |
| Lipid Intermediate Formation | 2.2 | Not Inhibitory |
| Nascent Peptidoglycan Formation | 0.8 | 4.1 |
Data from in vitro studies with a wall-membrane particulate fraction of S. aureus.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound's efficacy against MRSA.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against MRSA.
Materials:
-
This compound
-
MRSA strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in CAMHB to twice the highest desired concentration.
-
Perform serial two-fold dilutions of the this compound solution in CAMHB in the wells of a 96-well plate.
-
Prepare an inoculum of the MRSA strain from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Protocol 2: Inhibition of Peptidoglycan Synthesis Assay
This protocol measures the effect of this compound on the incorporation of a radiolabeled precursor into the peptidoglycan of whole MRSA cells.
Materials:
-
This compound
-
MRSA strain
-
Tryptic Soy Broth (TSB)
-
[¹⁴C]N-acetylglucosamine ([¹⁴C]GlcNAc)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Grow an overnight culture of the MRSA strain in TSB.
-
Dilute the culture and grow to the logarithmic phase.
-
Harvest and resuspend the cells in fresh TSB.
-
Aliquot the cell suspension into tubes containing various concentrations of this compound.
-
Add [¹⁴C]GlcNAc to each tube and incubate at 37°C with shaking for a defined period (e.g., 1 hour).
-
Stop the reaction by adding cold TCA to precipitate macromolecules.
-
Collect the precipitate by filtration through a glass fiber filter.
-
Wash the filter with TCA and ethanol.
-
Measure the radioactivity of the filter in a scintillation counter.
-
Calculate the percentage of inhibition of [¹⁴C]GlcNAc incorporation for each this compound concentration compared to an untreated control.
Protocol 3: In Vitro Lipid Intermediate Formation Assay
This protocol assesses the impact of this compound on the formation of lipid intermediates in peptidoglycan synthesis using a cell wall-membrane fraction.
Materials:
-
This compound
-
MRSA strain
-
Tris-HCl buffer
-
UDP-[¹⁴C]GlcNAc and UDP-MurNAc-pentapeptide
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a wall-membrane particulate fraction from an MRSA culture in the logarithmic growth phase by mechanical cell disruption and differential centrifugation.
-
Set up reaction mixtures containing the wall-membrane fraction, buffer, UDP-[¹⁴C]GlcNAc, UDP-MurNAc-pentapeptide, and varying concentrations of this compound.
-
Incubate the reactions at 30°C for a specified time.
-
Stop the reactions by adding a solvent mixture (e.g., butanol/pyridinium acetate).
-
Extract the lipid intermediates into the organic phase.
-
Spot the extracts onto a TLC plate and develop the chromatogram.
-
Visualize the radiolabeled lipid intermediates using a phosphorimager or autoradiography.
-
Quantify the intensity of the spots corresponding to Lipid I and Lipid II to determine the IC50 of this compound.
Conclusion
This compound represents a promising candidate for the development of new therapeutics against MRSA infections due to its potent activity and its mechanism of action that targets a fundamental bacterial process. The protocols and data presented here provide a framework for researchers to further investigate the potential of this compound and its analogs in preclinical and clinical settings. Further studies are warranted to fully elucidate the structure-activity relationship of this compound and to evaluate its in vivo efficacy and safety profile.
References
Troubleshooting & Optimization
Troubleshooting low yield in Katanosin A synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Katanosin A and its related analogue, Katanosin B (Lysobactin).
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the solid-phase synthesis of this compound/B?
An overall yield of around 8.4% has been reported for the solid-phase synthesis of Lysobactin (Katanosin B), which shares significant structural similarity with this compound.[1][2] Achieving a high yield can be challenging due to the complex structure, which includes multiple non-proteinogenic and β-hydroxylated amino acids.[1]
Q2: My final yield is significantly lower than expected. What are the most common causes?
Several critical steps in the solid-phase peptide synthesis (SPPS) can contribute to low yields. The most common issues include inefficient coupling reactions, unwanted side reactions like epimerization and β-elimination, incomplete deprotection of protecting groups, and poor cyclization efficiency.[1][3]
Q3: Can the choice of protecting groups impact the synthesis yield?
Absolutely. The selection of α-amino protecting groups is critical. For instance, using Fmoc-Ser(tBu)-OH has been associated with low conversion rates and high levels of epimerization.[1] In contrast, employing Alloc-Ser(tBu)-OH can lead to complete conversion with no detectable epimerization under specific conditions.[1]
Q4: What is β-elimination and how can it be prevented?
β-elimination is a side reaction that can occur under standard Fmoc cleavage conditions, particularly with protected serine residues.[1] To circumvent this, switching to an Alloc protecting group for the amine, which can be removed under neutral conditions, is an effective strategy.[1]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low conversion rates detected after coupling steps.
-
Presence of unacceptable amounts of epimerized by-products.[1]
Potential Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Reaction Conditions | Ensure the use of dry, distilled reaction solvents. Optimize the reaction concentration and temperature. For example, coupling of Alloc-Ser(tBu)-OH proceeded efficiently at 37 °C.[1] |
| Inappropriate Protecting Group | If using Fmoc-protected amino acids like Fmoc-Ser(tBu)-OH, consider switching to an Alloc protecting group (Alloc-Ser(tBu)-OH) to improve conversion and prevent epimerization.[1] |
| Insufficient Reaction Time | For some couplings, longer reaction times (up to 24 hours) may be necessary, especially when using fewer equivalents of reagents.[1] |
Issue 2: Poor Yield After Cleavage and Deprotection
Symptoms:
-
Low yield of the linear peptide after cleavage from the resin.
-
Incomplete removal of all protecting groups from the final product.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Cleavage from Resin | When using 2-Cl-Trt resin, a cocktail of acetic acid/trifluoroethanol/dichloromethane (B109758) (1:1:3) can yield the linear peptide in high purity.[2] |
| Incomplete Global Deprotection | Some protecting groups, like a single TBDMS ether, may be resistant to standard conditions (e.g., TFA/Et3SiH/DCM; 90/5/5).[1][2] This may require a subsequent, prolonged treatment with neat TFA for an additional 9-12 hours for full deprotection.[1][2] |
| Side Reactions During Deprotection | Standard Fmoc cleavage conditions can lead to β-elimination.[1] Utilizing alternative protecting groups like Alloc can mitigate this issue. |
Issue 3: Low Yield During Macrolactamization (Cyclization)
Symptoms:
-
Low yield of the final cyclic depsipeptide after the cyclization step.
-
Formation of dimeric or polymeric by-products.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Unfavorable Cyclization Site | The choice of the macrocyclization site is crucial. Activation of a C-terminal Glycine residue has been shown to allow for epimerization-free cyclization.[1] |
| Diketopiperazine Formation | This side reaction can occur during the deprotection of the second amino acid and coupling of the third, leading to chain termination and lower yields of the full-length linear peptide.[3] Careful monitoring and optimization of coupling and deprotection steps for the initial amino acids are necessary. |
| Suboptimal Cyclization Reagents | The use of DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) with DIPEA (N,N-diisopropylethylamine) in DMF has been successfully employed for the cyclization of the linear precursor.[1] |
Quantitative Data Summary
| Synthesis Stage | Reported Yield | Key Conditions / Notes | Citation |
| Overall Synthesis | 8.4% | Solid-phase synthesis followed by a single HPLC purification. | [1][2] |
| Linear Peptide Cleavage | >90% purity | Cleavage from 2-Cl-Trt resin with acetic acid/trifluoroethanol/dichloromethane (1:1:3). | [2] |
Experimental Protocols
Protocol 1: Alloc-Ser(tBu)-OH Coupling
-
Reagents: Alloc-Ser(tBu)-OH, coupling reagents (e.g., HATU, HOBt), DIPEA, and NMP or DMF as solvent.
-
Procedure:
-
Swell the resin in the reaction solvent.
-
Add the Alloc-Ser(tBu)-OH, coupling reagents, and DIPEA.
-
Allow the reaction to proceed at 37 °C until completion, as monitored by a Kaiser test or other methods.
-
Wash the resin thoroughly with the reaction solvent, DCM, and methanol.
-
Protocol 2: Global Deprotection
-
Reagents: Trifluoroacetic acid (TFA), triethylsilane (Et3SiH), dichloromethane (DCM), and water.
-
Two-Stage Procedure:
-
Stage 1: Treat the cyclized, resin-bound peptide with a cocktail of TFA/Et3SiH/DCM (90/5/5) to remove most protecting groups.[1][2]
-
Stage 2: If deprotection is incomplete (e.g., a TBDMS ether remains), treat the product with neat TFA for 9-12 hours.[1][2]
-
Alternative: A single-step deprotection using TFA/H₂O (95/5) for 4 hours can also be employed.[1][2]
-
-
Workup: After deprotection, precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet. Purify the crude product using reverse-phase preparatory HPLC.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Katanosin A Solubility for In Vitro Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in effectively solubilizing Katanosin A for use in in vitro experiments. Given the compound's complex, hydrophobic nature, achieving a stable and soluble state in aqueous assay buffers is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge?
This compound is a cyclic depsipeptide antibiotic with potent activity against Gram-positive bacteria.[1][2] Its structure contains a number of non-proteinogenic and hydrophobic amino acid residues, as well as a lactone linkage, contributing to its poor water solubility.[1][3][4] Like many complex natural products, its hydrophobic nature makes it difficult to dissolve directly in aqueous buffers used for in vitro assays, necessitating the use of organic solvents or other solubilization techniques.
Q2: What are the recommended primary solvents for preparing a this compound stock solution?
For hydrophobic compounds like this compound, the standard initial approach is to use a water-miscible organic solvent to prepare a high-concentration stock solution.
-
Dimethyl sulfoxide (B87167) (DMSO): This is the most common and highly recommended starting solvent for dissolving lipophilic compounds for biological assays. It is capable of dissolving a wide range of nonpolar and polar compounds.
-
Ethanol (B145695): As a basic peptide, this compound has been noted to be soluble in aqueous alcohols, making ethanol a viable alternative to DMSO.
It is crucial to prepare a concentrated stock solution in 100% of the chosen organic solvent, which can then be serially diluted into the final assay medium.
Q3: My this compound did not fully dissolve in the recommended solvent. What troubleshooting steps can I take?
If you observe particulate matter after adding the solvent, the following gentle methods can be employed to aid dissolution:
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.
-
Sonication: Use a bath sonicator to break up aggregates and enhance dissolution. Sonicate in short bursts (e.g., 5-10 minutes) and check for clarity.
-
Gentle Warming: Briefly warm the solution in a water bath at a temperature of around 37°C. Do not overheat, as this could degrade the compound.
If the compound remains insoluble, a different solvent or a combination of solvents may be necessary.
Q4: I observed precipitation when diluting my DMSO stock solution into my aqueous cell culture medium. How can I fix this?
This is a common issue known as "crashing out," where the compound is no longer soluble as the percentage of the organic solvent decreases. Here are several strategies to overcome this:
-
Reduce the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Use a Multi-Step Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the 100% DMSO stock into a 50:50 DMSO:water or DMSO:media solution first, before making the final dilution into the assay buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Incorporate a Surfactant (with caution): Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 in the final assay buffer can help maintain solubility. However, you must first validate that the surfactant itself does not interfere with your assay or cell viability.
-
Use a Co-solvent System: Preparing the final dilution in a buffer that already contains a small, permissible amount of a co-solvent like ethanol or propylene (B89431) glycol might improve solubility.
Q5: What is the maximum permissible concentration of solvents like DMSO in a cell-based assay?
The final concentration of any organic solvent must be kept low to prevent cytotoxicity and other artifacts.
-
DMSO: A general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) . However, tolerance is highly cell-line dependent. Some sensitive cell lines may show stress at concentrations as low as 0.1%, while more robust lines might tolerate up to 1%.
-
Ethanol: The permissible concentration of ethanol can also vary, but it often shows cellular effects at lower concentrations than DMSO. For sensitive assays, keeping the final concentration below 0.5% is recommended.
It is critical to run a "vehicle control" experiment, which includes the highest concentration of the solvent used in your assay, to ensure that the solvent itself does not influence the experimental outcome.
Q6: Are there alternatives to organic solvents for solubilizing this compound?
Yes, other methods can be explored, particularly if solvent-related effects are a concern:
-
pH Adjustment: Since this compound is a basic peptide, its solubility may increase in an acidic environment. You can attempt to dissolve it in a dilute acidic solution (e.g., 0.1 N HCl) and then neutralize it, though stability at different pH values must be considered.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This can be an effective way to deliver the compound in a solution with little to no organic solvent.
Data Presentation: Solvent Recommendations
The table below summarizes the recommended solvents and their typical concentration limits for in vitro assays.
| Solvent | Recommended Stock Concentration | Max. Recommended Final Assay Conc. (v/v) | Key Considerations |
| DMSO | 10 - 50 mM | ≤ 0.5% | The gold standard for initial testing. Can be cytotoxic at higher concentrations. Always run a vehicle control. |
| Ethanol | 10 - 50 mM | ≤ 0.5% | Good alternative, especially for compounds known to be soluble in alcohols. Can be more volatile and may have different cellular effects than DMSO. |
| Cyclodextrins | Varies | Varies | Can significantly enhance aqueous solubility. Requires empirical testing to find the right type and concentration. Must be tested for bioactivity interference. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the required volume of 100% cell culture-grade DMSO (or ethanol) to achieve the target stock concentration (e.g., 20 mM).
-
Initial Dissolution: Vortex the tube vigorously for 2 minutes. Visually inspect for any remaining solid particles.
-
Aid Dissolution (if needed): If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Alternatively, warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Confirm Solubility: Once the solution is clear, it is ready for use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Method for Diluting Stock into Aqueous Media
-
Thaw Stock: Thaw a single aliquot of your this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in 100% of the same solvent. For example, if your stock is 20 mM and you need a final concentration of 10 µM with a 1:1000 final dilution (0.1% DMSO), your intermediate stock should be 10 mM.
-
Final Dilution: Add the required volume of the intermediate stock solution to your pre-warmed cell culture medium or assay buffer. Crucially, add the stock solution to the buffer while gently vortexing or swirling the buffer to ensure rapid dispersal and minimize localized high concentrations that can cause precipitation.
-
Inspect and Use: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for immediate use in your assay.
Visualizations
Experimental Workflow Diagram
The following diagram outlines the logical steps for successfully solubilizing this compound for an in vitro experiment.
Caption: Workflow for solubilizing this compound.
References
Preventing Katanosin A degradation in biological samples
Welcome to the technical support center for Katanosin A. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of this compound in biological samples.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Rapid loss of this compound in plasma or serum immediately after spiking.
-
Question: I'm observing over 50% loss of this compound within the first 15 minutes of incubation in human plasma at 37°C. What is the likely cause and how can I prevent this?
-
Answer: Rapid degradation in plasma or serum is often caused by enzymatic activity from hydrolases, such as esterases and proteases, which are abundant in these matrices.[1] Compounds with ester, amide, or lactone functional groups are particularly susceptible to this type of hydrolysis.[2] To mitigate this, consider the following strategies:
-
Immediate Inhibition: As soon as blood is collected, use collection tubes containing a non-specific esterase inhibitor like sodium fluoride (B91410).[3][4] This can prevent degradation that occurs even before you process the sample.
-
Enzyme Inhibitors: Add a cocktail of protease and esterase inhibitors to your plasma samples before spiking with this compound. Common and effective inhibitors include phenylmethylsulfonyl fluoride (PMSF) and diisopropyl fluorophosphate (B79755) (DFP) for serine proteases and esterases.
-
Temperature Control: Perform all sample handling and preparation steps on ice or at 4°C. Lower temperatures significantly slow down enzymatic reaction rates.
-
pH Adjustment: Acidifying the plasma sample to a pH below 6.0 can help to reduce the activity of many plasma enzymes. However, you must first confirm that this compound is stable at a lower pH and that the pH change does not cause it to precipitate.
-
Issue 2: High variability in this compound stability results between experimental replicates.
-
Question: My replicate samples show highly variable percentages of this compound remaining after incubation. What could be causing this inconsistency?
-
Answer: High variability often points to inconsistent pre-analytical handling of samples or issues with the experimental setup.
-
Inconsistent Timing: Ensure that the time between sample thawing, compound spiking, and reaction termination is precisely the same for all replicates. For rapidly degrading compounds, even small delays can lead to significant differences.
-
Inadequate Mixing: Vortex each sample thoroughly but gently after adding this compound to ensure a homogenous mixture. Poor distribution of the compound can lead to inconsistent enzymatic degradation.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles for both your this compound stock solutions and the plasma aliquots. Aliquot plasma into single-use tubes upon receipt and thaw a fresh aliquot for each experiment.
-
Matrix Differences: If using plasma from different donors, be aware that enzyme activity can vary between individuals. For initial stability screening, it is best to use pooled plasma from multiple donors to average out these differences.
-
Issue 3: Suspected oxidative degradation of this compound.
-
Question: I have ruled out enzymatic degradation, but this compound is still unstable. My molecule has functional groups susceptible to oxidation. How can I confirm and prevent this?
-
Answer: Oxidation is another common non-enzymatic degradation pathway, often affecting phenols, thiols, or electron-rich aromatic rings.
-
Confirmation: To test for oxidative degradation, run a parallel stability experiment where you add an antioxidant to the biological matrix before spiking this compound. If the stability of the compound improves significantly, oxidation is a likely cause.
-
Prevention:
-
Add Antioxidants: Supplement your biological samples with antioxidants such as ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), or glutathione. These agents act as radical scavengers, preventing the oxidation of your compound.
-
Control Headspace: Minimize the air (oxygen) in the headspace of your sample tubes. You can do this by using smaller tubes or by gently purging the tube with an inert gas like nitrogen or argon before sealing.
-
Protect from Light: Some compounds are susceptible to photo-oxidation. Store samples in amber vials and minimize exposure to direct light during experiments.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary mechanisms of this compound degradation in biological samples?
-
A1: The primary degradation pathways for small molecules like this compound in biological matrices are enzymatic degradation (by hydrolases, oxidoreductases like CYPs) and chemical degradation (hydrolysis, oxidation). The specific pathway depends on the chemical structure of this compound and the composition of the biological sample.
-
-
Q2: How should I properly collect and process blood samples to maximize this compound stability?
-
A2: Proper sample collection is critical. Use tubes containing both an anticoagulant (e.g., EDTA, which also chelates metal ions that can catalyze oxidation) and an enzyme inhibitor (e.g., sodium fluoride). After collection, immediately place the blood on ice and process it to plasma by centrifugation at 4°C as quickly as possible (ideally within 30 minutes). Store the resulting plasma at -80°C in single-use aliquots.
-
-
Q3: What are the recommended long-term storage conditions for biological samples containing this compound?
-
A3: For long-term storage, samples should be kept at -80°C. This temperature is low enough to significantly slow down most enzymatic and chemical degradation processes. Avoid storing samples in frost-free freezers, as their temperature cycles can be detrimental. Ensure sample tubes are tightly sealed to prevent sublimation and exposure to air.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in human plasma under various conditions to illustrate the effectiveness of different stabilization strategies.
| Condition | Incubation Time (min) | % this compound Remaining (Mean ± SD) | Calculated Half-Life (t½, min) |
| Control (37°C) | 60 | 15 ± 4.5 | 22 |
| On Ice (4°C) | 60 | 85 ± 6.2 | 215 |
| 37°C + Esterase Inhibitor (NaF) | 60 | 92 ± 5.1 | > 300 |
| 37°C + Antioxidant (Ascorbic Acid) | 60 | 45 ± 7.8 | 65 |
| 37°C + Inhibitor + Antioxidant | 60 | 98 ± 3.9 | > 600 |
Detailed Experimental Protocols
Protocol 1: Plasma Stability Assay for this compound
This protocol determines the in vitro stability of this compound in plasma.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human plasma (with anticoagulant like K2EDTA), stored at -80°C.
-
Phosphate (B84403) buffered saline (PBS), pH 7.4.
-
Reaction termination solution: Ice-cold acetonitrile (B52724) containing a suitable internal standard (IS).
-
96-well incubation plate and plate sealer.
-
Incubator set to 37°C.
-
LC-MS/MS system for analysis.
2. Procedure:
-
Thaw pooled human plasma on ice. Once thawed, centrifuge at 2000 x g for 10 minutes at 4°C to remove any cryoprecipitates.
-
Prepare the working solution of this compound by diluting the stock solution with PBS to a concentration of 100 µM.
-
Dispense 99 µL of plasma into the wells of the 96-well plate. Pre-incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 1 µL of the 100 µM this compound working solution to each well to achieve a final concentration of 1 µM. Mix thoroughly by gentle pipetting. This is your T=0 starting point.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 300 µL of ice-cold acetonitrile with IS to the corresponding wells.
-
Seal the plate and vortex for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the peak area of this compound and the internal standard.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percent remaining against time. The slope of this line (k) can be used to calculate the half-life (t½ = 0.693 / k).
Protocol 2: Microsomal Stability Assay for this compound
This protocol assesses the metabolic stability of this compound in liver microsomes, which is crucial for predicting in vivo metabolic clearance.
1. Materials:
-
This compound stock solution (10 mM in DMSO).
-
Human liver microsomes (HLM), stored at -80°C.
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Reaction termination solution: Ice-cold acetonitrile with an internal standard (IS).
-
LC-MS/MS system.
2. Procedure:
-
Prepare a microsomal suspension by diluting the HLM stock in phosphate buffer to a final protein concentration of 0.5 mg/mL. Keep on ice.
-
Prepare the this compound working solution (e.g., 100 µM in buffer).
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Add the this compound working solution to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate this mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding ice-cold acetonitrile with IS.
-
Include control incubations: one without the NADPH regenerating system (to check for non-CYP mediated or chemical degradation) and one without microsomes (to check for inherent instability in the buffer).
-
Process the samples (vortex, centrifuge) and analyze the supernatant by LC-MS/MS as described in the plasma stability protocol.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the half-life (t½) and calculate the in vitro intrinsic clearance (CLint) from the rate of compound disappearance.
Visualizations
Caption: A flowchart of potential enzymatic and chemical degradation pathways for this compound.
Caption: Standard experimental workflow for assessing the stability of this compound in plasma.
Caption: A troubleshooting decision tree for addressing this compound instability issues.
References
- 1. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
Optimizing MIC Assay Conditions for Katanosin A: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize Minimum Inhibitory Concentration (MIC) assays for the lipopeptide antibiotic, Katanosin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Lysobactin, is a cyclic depsipeptide antibiotic. It exhibits potent activity primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, this compound binds to lipid intermediates I and II (Lipid I and Lipid II), which are essential precursors for peptidoglycan formation. This binding prevents the proper synthesis of the peptidoglycan layer, leading to cell death. This mechanism is distinct from that of other cell wall synthesis inhibitors like vancomycin.
Q2: Which solvent should I use to prepare my this compound stock solution?
For initial stock preparation, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for lipopeptides and other compounds with low aqueous solubility. It is crucial to ensure that the final concentration of DMSO in the MIC assay is kept low, typically below 1%, to avoid any solvent-induced antimicrobial effects or alterations in bacterial growth.
Q3: Why are my this compound MIC values highly variable between experiments?
High variability in MIC values for antimicrobial peptides and lipopeptides like this compound can stem from several factors:
-
Inoculum Density: The concentration of bacteria at the start of the assay can significantly influence the MIC. It is critical to standardize the inoculum to approximately 5 x 10^5 CFU/mL.
-
Compound Stability and Aggregation: Lipopeptides can be prone to aggregation in aqueous solutions, reducing the effective concentration of the active monomer.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of standard polystyrene microtiter plates. Using low-binding plates may mitigate this issue.
-
Media Composition: Variations in the concentration of components like divalent cations (Ca²⁺, Mg²⁺) in the broth can impact the activity of this compound.
Q4: I am not observing any antimicrobial activity with this compound. What are the possible reasons?
Several factors could lead to a lack of observable activity:
-
Compound Quality: Verify the purity and integrity of your this compound sample.
-
Solubility Issues: The compound may be precipitating out of solution in the assay medium.
-
Inappropriate Assay Method: For some peptides, disk diffusion methods may not be suitable. A broth microdilution assay is generally more appropriate.
-
Degradation: Ensure that the stock solution has been stored correctly and has not degraded.
Troubleshooting Guide
This guide addresses specific issues that may arise during the MIC determination for this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in wells | Low aqueous solubility of this compound in the assay medium. | Prepare the initial stock solution in 100% DMSO. Perform an intermediate dilution step in a co-solvent mixture (e.g., 50:50 DMSO:broth) before the final serial dilutions in the broth. Visually inspect the wells for any precipitate before adding the bacterial inoculum. |
| Consistently high MIC values | - Loss of active compound due to adsorption to the microtiter plate.- Sub-optimal cation concentration in the media. | - Use low-binding microtiter plates.- Ensure the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) with standardized concentrations of Ca²⁺ (20–25 mg/L) and Mg²⁺ (10–12.5 mg/L). The activity of some lipopeptides is dependent on these cations. |
| Poor or no bacterial growth in control wells | - Inoculum density is too low.- Issues with the viability of the bacterial culture. | - Verify the inoculum concentration by plating a serial dilution and performing a colony count.- Use a fresh bacterial culture in the exponential growth phase. |
| Growth observed at high this compound concentrations but not at lower concentrations ("skipped wells") | - Compound precipitation at higher concentrations.- Aggregation of this compound at higher concentrations, reducing its effective concentration. | - Perform a solubility test of this compound in the assay medium at the highest concentration to be tested.- Consider vortexing or sonicating the stock solution before dilution. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock and Dilutions: a. Prepare a stock solution of this compound in 100% DMSO (e.g., at 1280 µg/mL). b. In a 96-well plate, perform serial twofold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
2. Inoculum Preparation: a. From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume to 100 µL. b. Include a growth control well (bacteria in broth without this compound) and a sterility control well (broth only). c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. MIC Determination: a. Following incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Diagrams
Technical Support Center: Overcoming Peptide Aggregation of Katanosin A in Solution
For researchers, scientists, and drug development professionals working with Katanosin A, this technical support center provides essential guidance on preventing and troubleshooting peptide aggregation. This compound, a potent antibacterial cyclic depsipeptide, can be prone to self-association and aggregation in aqueous solutions, which can impede research and development. This resource offers practical solutions and detailed protocols to ensure the stability and activity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for this compound?
A1: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures. For this compound, which is a cyclic depsipeptide, aggregation can lead to a loss of biological activity, inaccurate quantification, and difficulties in formulation and delivery. The aggregation of peptides is a common issue in drug development and can be influenced by various factors including the peptide's amino acid sequence, concentration, and the solution's properties.[1][2]
Q2: What are the common signs of this compound aggregation in my solution?
A2: Visual indicators of aggregation include the appearance of cloudiness, precipitation, or particulates in the solution.[3] Biophysical techniques can also detect aggregation, such as an increase in light scattering in absorbance measurements or the presence of large species in size-exclusion chromatography.[3]
Q3: What intrinsic and extrinsic factors can promote this compound aggregation?
A3: Both the inherent properties of this compound and the experimental conditions can contribute to aggregation.
-
Intrinsic Factors: The amino acid sequence of this compound, particularly the presence of hydrophobic residues, can drive self-association.[1] Although this compound is a cyclic peptide, which can reduce aggregation propensity compared to linear peptides, its complex structure with non-proteinogenic amino acids might still present regions prone to interaction.
-
Extrinsic Factors:
-
Concentration: Higher concentrations of this compound increase the likelihood of intermolecular interactions and aggregation.
-
pH and Net Charge: The solubility of peptides is often lowest near their isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI can increase electrostatic repulsion between molecules and reduce aggregation.
-
Temperature: Elevated temperatures can sometimes promote aggregation, although this is protein-specific. For storage, keeping purified peptides at -80°C with a cryoprotectant is generally recommended.
-
Ionic Strength: The effect of salt concentration can be complex. While salts can stabilize the native conformation, high ionic strength can sometimes promote aggregation by shielding repulsive charges.
-
Buffer components and Excipients: The choice of buffer and the presence of certain excipients can either inhibit or promote aggregation.
-
Mechanical Stress: Agitation or shear stress during handling can sometimes induce aggregation.
-
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound aggregation issues.
Problem: My this compound solution has become cloudy or shows visible precipitates.
Logical Workflow for Troubleshooting this compound Aggregation
Caption: A step-by-step workflow for troubleshooting this compound aggregation.
Solution Strategies:
-
Optimize Solution pH:
-
Rationale: Peptides are least soluble at their isoelectric point (pI). Shifting the pH of the solution by 1-2 units away from the pI will increase the net charge on the this compound molecules, leading to greater electrostatic repulsion and reduced aggregation.
-
Action: If the pI of this compound is known or can be predicted, adjust the buffer pH accordingly. If the pI is unknown, empirically test a range of pH values.
-
-
Adjust Peptide Concentration:
-
Rationale: High peptide concentrations can drive aggregation.
-
Action: Whenever possible, work with lower concentrations of this compound. If a high concentration is necessary for an experiment, consider adding stabilizing excipients.
-
-
Modify Buffer Composition:
-
Rationale: The composition of the buffer can significantly impact peptide stability.
-
Action:
-
Ionic Strength: Experiment with different salt concentrations (e.g., NaCl, KCl). Both too low and too high ionic strengths can sometimes promote aggregation.
-
Excipients: The addition of certain excipients can inhibit aggregation. Common anti-aggregation agents include:
-
Amino Acids: Arginine and glycine (B1666218) are known to reduce peptide aggregation.
-
Sugars and Polyols: Sucrose, trehalose, and glycerol (B35011) can stabilize the native peptide structure.
-
Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help solubilize hydrophobic patches that may be involved in aggregation.
-
-
-
Table 1: Common Excipients to Mitigate this compound Aggregation
| Excipient Category | Examples | Typical Starting Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, Glycine | 50-250 mM | Suppresses aggregation by interacting with hydrophobic and charged residues. |
| Sugars/Polyols | Sucrose, Glycerol | 5-10% (w/v) | Stabilize the native conformation of the peptide through preferential exclusion. |
| Non-denaturing Detergents | Tween 20, CHAPS | 0.01-0.1% (v/v) | Solubilize hydrophobic regions and prevent intermolecular association. |
-
Control Temperature and Handling:
-
Rationale: Temperature fluctuations and mechanical stress can induce aggregation.
-
Action:
-
Storage: For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. The inclusion of a cryoprotectant like glycerol (10-20%) is recommended.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can promote aggregation.
-
Handling: Minimize vigorous vortexing or agitation. Gentle mixing by pipetting is preferred.
-
-
Experimental Protocols
Protocol 1: Screening for Optimal pH and Buffer Conditions
Objective: To empirically determine the pH and buffer system that minimizes this compound aggregation.
Workflow for Buffer and pH Screening
Caption: Experimental workflow for identifying optimal buffer and pH conditions.
Methodology:
-
Prepare Buffers: Prepare a series of buffers (e.g., sodium acetate, sodium phosphate, Tris-HCl) at various pH values (e.g., ranging from pH 4.0 to 9.0 in 1.0 unit increments).
-
Sample Preparation: Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO, if necessary) and then dilute it to the desired final concentration in each of the prepared buffers. Include a control with the original buffer.
-
Incubation: Incubate the samples under relevant conditions (e.g., 4°C, room temperature, 37°C) for a defined period (e.g., 24-48 hours).
-
Analysis:
-
Visual Inspection: Check for any signs of precipitation or turbidity.
-
UV-Vis Spectroscopy: Measure the absorbance at a wavelength between 340 nm and 600 nm to quantify turbidity. An increase in absorbance indicates scattering from aggregates.
-
Dynamic Light Scattering (DLS): Analyze the size distribution of particles in the solution. The presence of large particles is indicative of aggregation.
-
Size-Exclusion Chromatography (SEC): Separate the sample by size. A decrease in the monomeric this compound peak and the appearance of peaks in the void volume or at earlier elution times suggest aggregation.
-
Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregates
Objective: To detect the formation of amyloid-like fibrillar aggregates, which are a common type of structured peptide aggregate.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
Prepare this compound samples under conditions that are being tested for aggregation.
-
-
Assay Procedure:
-
In a 96-well plate, mix a small volume of the this compound sample with the ThT working solution.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Interpretation: An increase in ThT fluorescence compared to a control (buffer with ThT only) suggests the presence of β-sheet-rich amyloid-like fibrils.
Table 2: Comparison of Techniques to Monitor this compound Aggregation
| Technique | Principle | Information Provided | Throughput |
| Visual Inspection | Direct observation | Qualitative presence of large aggregates/precipitates | High |
| UV-Vis (Turbidity) | Light scattering by particles | Semi-quantitative measure of aggregation | High |
| Dynamic Light Scattering (DLS) | Fluctuation of scattered light | Particle size distribution and polydispersity | Medium |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius | Quantitative analysis of monomer, oligomer, and aggregate content | Low |
| Thioflavin T (ThT) Assay | Fluorescence of dye upon binding to β-sheets | Specific detection of amyloid-like fibrillar aggregates | High |
By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively overcome the challenges associated with this compound aggregation, ensuring the integrity and reliability of their experimental results.
References
Katanosin A stability issues in different buffer systems
Welcome to the technical support center for Katanosin A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during experiments with this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a cyclic depsipeptide, is primarily influenced by pH, temperature, buffer composition, and exposure to light and oxygen. Peptides containing ester linkages, like this compound, are susceptible to hydrolysis, particularly at neutral to alkaline pH.[1][2] Additionally, certain amino acid residues within its structure may be prone to oxidation.[3]
Q2: What is the recommended storage condition for this compound?
A2: For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. Once reconstituted in a buffer, it is advisable to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles, which can degrade the peptide.
Q3: I am observing a loss of biological activity in my this compound samples. What could be the cause?
A3: A loss of biological activity is often indicative of chemical degradation. The primary cause is likely the hydrolysis of the ester bond within the cyclic structure, which would linearize the peptide and alter its conformation.[1][4] Oxidation of sensitive amino acid residues can also lead to a loss of activity.[3] We recommend performing a stability analysis using a method like RP-HPLC to check for the presence of degradation products.
Q4: Can I use a phosphate (B84403) buffer to dissolve this compound?
A4: While phosphate buffers are common, they can sometimes catalyze the degradation of peptides.[5] For sensitive peptides, it is often recommended to consider alternative buffer systems. If you observe instability in a phosphate buffer, we suggest testing other buffers such as citrate (B86180) or acetate, depending on the desired pH.
Q5: How can I detect this compound degradation in my samples?
A5: The most common method for detecting peptide degradation is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7] An HPLC analysis will show a decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products. Mass spectrometry can be used in conjunction with HPLC to identify the degradation products.[6]
Troubleshooting Guide: this compound Stability Issues
If you are experiencing issues with the stability of your this compound solutions, please follow the troubleshooting workflow below.
References
- 1. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Katanosin A Bioactivity Assays: Technical Support Center
Welcome to the technical support center for Katanosin A bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, along with detailed experimental protocols and supporting data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Katanosin B or Lysobactin, is a cyclic depsipeptide antibiotic. It functions by inhibiting the biosynthesis of the bacterial cell wall.[1] Its primary mechanism is binding to Lipid II, a critical precursor for peptidoglycan (PG) synthesis.[2][3] This binding prevents the subsequent transglycosylation and transpeptidation steps, disrupting the formation of the protective peptidoglycan layer and leading to cell death.[4][5][6]
Q2: I am observing significant variability in my Minimum Inhibitory Concentration (MIC) results for this compound. What are the common causes?
A2: Variability in MIC assays is a common issue and can stem from several factors.[2] Key sources of variability include:
-
Inoculum Preparation: Incorrect bacterial density is a major source of error.[4][7]
-
Compound Stability and Solubility: As a depsipeptide, this compound may be susceptible to degradation (e.g., hydrolysis of its lactone bond), and like many lipopeptides, it may have solubility issues.[8][9][10]
-
Media Composition: The pH and cation concentration of the growth medium can significantly impact the apparent activity of an antibiotic.[3][11][12]
-
Incubation Conditions: Deviations in incubation time and temperature affect bacterial growth rate and can alter MIC results.[5]
-
Plate Reading: Inconsistent interpretation of "visible growth" can lead to different MIC endpoints.
Q3: What is the "inoculum effect" and how can I minimize it with this compound?
A3: The inoculum effect is the observation that the MIC of an antibiotic can increase with a higher starting bacterial density.[4] This can be a significant source of variability. To minimize this effect:
-
Strictly Adhere to Standardized Protocols: Always prepare your bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13][14]
-
Ensure Proper Dilution: The standardized suspension must be further diluted into the assay medium to achieve the final target concentration (e.g., 5 x 10⁵ CFU/mL for broth microdilution).[15]
-
Verify Inoculum: Use a calibrated photometric device to measure the suspension's density or, if comparing visually, use a Wickerham card.[4][16] The suspension should be used within 15-60 minutes of preparation.[16]
Q4: How should I prepare and handle this compound to ensure consistent results?
A4: Proper handling is critical. While specific data for this compound is limited, best practices for cyclic depsipeptides suggest the following:
-
Solubility: Due to their complex structures, cyclic lipopeptides can have poor aqueous solubility.[9][10] Prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of the solvent in the assay does not affect bacterial growth (typically ≤1%).[5]
-
Stability: Depsipeptides contain ester bonds that can be prone to hydrolysis, especially at non-neutral pH.[17][18] It is recommended to prepare fresh stock solutions for each experiment.[5] Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Precipitation: Visually inspect wells after compound addition. Precipitation removes the active agent from the solution, leading to artificially high MIC values. If this occurs, optimizing the solvent or exploring alternative media may be necessary.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound bioactivity assays.
Issue 1: Inconsistent MIC values between experiments.
| Potential Cause | Troubleshooting Action |
| Inoculum Density Variation | Standardize the inoculum to a 0.5 McFarland turbidity standard before each experiment using a calibrated instrument. Ensure the final inoculum in the wells is consistent (e.g., 5 x 10⁵ CFU/mL).[4][19] |
| This compound Degradation | Prepare fresh stock solutions of this compound from powder for each assay. Avoid using stock solutions that have been stored for long periods or subjected to multiple freeze-thaw cycles.[5] |
| Media Variability | Use a single, high-quality lot of commercially prepared Mueller-Hinton Broth (MHB) for a series of experiments. Check and record the pH of each new batch to ensure it is within the recommended range (7.2-7.4).[4][20] |
| Incubation Time/Temperature | Use a calibrated incubator set to 35°C ± 2°C. Ensure a consistent incubation period (e.g., 16-20 hours) for all experiments.[5] |
Issue 2: No inhibition of growth observed, even at high concentrations.
| Potential Cause | Troubleshooting Action |
| Inactive this compound | Verify the potency of your this compound lot. If possible, test it against a known sensitive quality control (QC) strain. The compound may have degraded due to improper storage. |
| Bacterial Resistance | Ensure the bacterial strain you are using is susceptible to this compound. Test against a reference strain if you suspect acquired resistance. |
| Compound Precipitation | This compound may be precipitating out of the solution. Check the wells for visible precipitate. If observed, re-evaluate the solvent used for the stock solution and the final concentration of the solvent in the assay.[5] |
| Binding to Plastics | Lipophilic compounds can sometimes adsorb to plastic surfaces. Consider using low-binding microplates. |
Issue 3: "Skipped" wells or paradoxical growth at high concentrations.
| Potential Cause | Troubleshooting Action |
| Contamination | A "skipped" well (growth in a high concentration well but not at lower concentrations) can indicate contamination. Re-streak your cultures to ensure purity.[21] |
| Compound Precipitation | Precipitation at higher concentrations can lower the effective concentration of the drug, allowing for growth.[5] |
| Eagle Effect | A rare phenomenon where an antibiotic's bactericidal activity is paradoxically reduced at higher concentrations. While less common, if results are highly reproducible, it may warrant further investigation.[21] |
Quantitative Data Summary
The following tables summarize the bioactivity of Katanosin B (this compound) against various bacterial strains as reported in the literature.
Table 1: Minimum Inhibitory Concentrations (MICs) of Katanosin B
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | NCTC8325 | 0.39 | [1] |
| Staphylococcus aureus (MRSA) | SRM57 | 0.39 | [1] |
| Enterococcus faecalis | ATCC 29212 | 1.56 | [1] |
| Enterococcus faecium (VRE) | VanA-type | 3.13 | [1] |
Table 2: 50% Inhibitory Concentrations (IC₅₀s) of Katanosin B against S. aureus
| Assay | IC₅₀ (µg/mL) | Reference |
| [¹⁴C]GlcNAc Incorporation (Whole Cells) | 0.28 | [1] |
| Nascent Peptidoglycan Formation (In Vitro) | 0.8 | [1] |
| Lipid Intermediate Formation (In Vitro) | 2.2 | [1] |
Diagrams and Visualizations
This compound Mechanism of Action
Caption: this compound binds to Lipid II, inhibiting cell wall synthesis.
Troubleshooting Workflow for Inconsistent MIC Results
Caption: A logical workflow for troubleshooting inconsistent MIC results.
Experimental Protocols
Protocol 1: MIC Determination by Broth Microdilution
This protocol is based on standard CLSI and EUCAST guidelines and is adapted for testing this compound.
Materials:
-
This compound powder
-
DMSO (sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Sterile 96-well U-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Incubator (35°C ± 2°C)
Procedure:
-
This compound Stock Preparation: a. Prepare a 1 mg/mL stock solution of this compound in 100% DMSO. b. Vortex thoroughly to ensure complete dissolution. Prepare this solution fresh for each experiment.[5]
-
Inoculum Preparation: a. From a fresh (18-24 hour) agar (B569324) plate, pick 3-5 morphologically similar colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (OD₆₂₅ of 0.08-0.13) or by visual comparison. This yields ~1.5 x 10⁸ CFU/mL.[4] d. Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. (This is typically a 1:150 dilution, but should be validated for your system).
-
Plate Preparation: a. In a 96-well plate, prepare two-fold serial dilutions of the this compound stock solution in CAMHB. The typical final volume per well is 100 µL. b. Ensure the final DMSO concentration is ≤1% and consistent across all wells. c. Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. d. Include a growth control well (bacteria in CAMHB with DMSO, no this compound) and a sterility control well (CAMHB only).
-
Incubation and Reading: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5] b. After incubation, determine the MIC by visually inspecting the plate. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[22]
Protocol 2: Whole-Cell Peptidoglycan Biosynthesis Assay
This assay measures the incorporation of a radiolabeled precursor into the cell wall, providing a direct assessment of the mechanism of action. This protocol is adapted from methods described for similar inhibitors.[1][15]
Materials:
-
Mid-log phase bacterial culture (e.g., S. aureus)
-
[¹⁴C]-N-acetylglucosamine ([¹⁴C]GlcNAc)
-
This compound
-
Growth medium (e.g., Tryptic Soy Broth)
-
Ice-cold 10% Trichloroacetic Acid (TCA)
-
Membrane filters (0.45 µm)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase (e.g., OD₆₀₀ ≈ 0.5). Harvest cells by centrifugation and resuspend in fresh, pre-warmed growth medium to a standardized cell density.
-
Inhibition Reaction: a. Prepare reaction tubes containing the cell suspension. b. Add varying concentrations of this compound to the tubes. Include an untreated control. c. Add [¹⁴C]GlcNAc to a final concentration of approximately 5 µM. d. Incubate the tubes at 37°C with aeration for a defined period (e.g., 30 minutes).[1]
-
Stopping the Reaction and Precipitation: a. Stop the reaction by adding an equal volume of ice-cold 10% TCA to each tube. b. Incubate the mixture at 90°C for 15 minutes to hydrolyze non-peptidoglycan polymers, then place on ice for 30 minutes to precipitate macromolecules.[1]
-
Filtration and Measurement: a. Filter the contents of each tube through a 0.45 µm membrane filter. b. Wash the filter extensively with cold 5% TCA to remove any unincorporated radiolabel. c. Place the dried filter into a scintillation vial containing scintillation fluid. d. Measure the radioactivity using a liquid scintillation counter.
-
Analysis: A reduction in radioactivity in the this compound-treated samples compared to the untreated control indicates inhibition of peptidoglycan synthesis. Calculate the IC₅₀ value from the dose-response curve.
References
- 1. Katanosin B and Plusbacin A3, Inhibitors of Peptidoglycan Synthesis in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. microchemlab.com [microchemlab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. microbenotes.com [microbenotes.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 10. Novel Cyclic Lipopeptide Antibiotics: Effects of Acyl Chain Length and Position - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apec.org [apec.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pathologyinpractice.com [pathologyinpractice.com]
- 20. Antimicrobial Susceptibility Testing (AST): Guidelines and Best Practices • Microbe Online [microbeonline.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Technical Support Center: Preclinical Strategies to Reduce Katanosin A Cytotoxicity
Disclaimer: Information regarding the specific cytotoxic profile of Katanosin A in preclinical studies is limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols are based on general principles of drug-induced cytotoxicity and standard preclinical toxicology methodologies. These should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with this compound in our primary cell line, even at low concentrations. What could be the underlying cause?
A1: High cytotoxicity at low concentrations can stem from several factors. This compound, a peptide antibiotic, may induce off-target effects in mammalian cells. Potential mechanisms for drug-induced cytotoxicity often involve the induction of oxidative stress, mitochondrial dysfunction, or damage to the plasma membrane. It is also possible that your specific cell line is particularly sensitive to the compound's mechanism of action. We recommend performing a dose-response curve and time-course experiment to fully characterize the cytotoxic effect.
Q2: What are some initial strategies to mitigate this compound-induced cytotoxicity in our in vitro experiments?
A2: To mitigate cytotoxicity, you can explore several avenues. Consider co-treatment with cytoprotective agents, such as antioxidants like N-acetylcysteine (NAC) or Vitamin E, if you suspect oxidative stress is a contributing factor[1][2]. Optimizing cell culture conditions, such as media composition and cell confluency, is also crucial as stressed cells can be more susceptible to drug toxicity[1]. Additionally, investigating different, less sensitive cell lines could provide valuable comparative data.
Q3: How can we determine the mechanism of this compound's cytotoxicity in our experimental model?
A3: To elucidate the cytotoxic mechanism, a panel of mechanism-based toxicity assays is recommended. You can assess for:
-
Oxidative Stress: Measure the levels of reactive oxygen species (ROS).
-
Mitochondrial Dysfunction: Evaluate changes in mitochondrial membrane potential.
-
Plasma Membrane Integrity: Quantify the release of lactate (B86563) dehydrogenase (LDH)[1].
-
Apoptosis: Use assays to detect caspase activation or DNA fragmentation.
Q4: Are there any formulation strategies that could potentially reduce the systemic toxicity of this compound in vivo?
A4: While specific data for this compound is unavailable, general strategies for reducing the toxicity of therapeutic agents include novel drug delivery systems. Encapsulation in liposomes or conjugation to polymers like polyethylene (B3416737) glycol (PEG) can alter the pharmacokinetic profile of a drug, potentially reducing off-target toxicity and improving its therapeutic index[3]. These approaches would require significant formulation development and testing.
Troubleshooting Guides
Problem: High variability in cytotoxicity assay results between replicate wells.
-
Possible Cause: Inconsistent cell seeding, compound precipitation, or edge effects in multi-well plates.
-
Solution:
-
Ensure a uniform, single-cell suspension before seeding.
-
Visually inspect for compound precipitation after dilution in media. Consider altering the solvent or using sonication if necessary[2].
-
To avoid "edge effects" where outer wells evaporate faster, either avoid using the outermost wells for critical data points or ensure proper humidification during incubation[2].
-
Problem: The chosen cytoprotective agent is not reducing this compound's cytotoxicity.
-
Possible Cause: The chosen agent may not target the primary mechanism of toxicity, or the concentration of the protective agent may be suboptimal.
-
Solution:
-
If an antioxidant was used without effect, the cytotoxicity may not be primarily mediated by oxidative stress. Investigate other mechanisms like mitochondrial toxicity or direct membrane damage.
-
Perform a dose-response experiment for the cytoprotective agent in the presence of this compound to determine its optimal protective concentration.
-
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using the MTT Assay
This protocol outlines the measurement of cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound.
-
Include untreated control wells (vehicle only).
-
Incubate for a defined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the crystals[1].
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[1].
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Evaluating the Efficacy of a Cytoprotective Agent (N-acetylcysteine)
This protocol is designed to test if an antioxidant can mitigate this compound-induced cytotoxicity.
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Pre-treatment (Optional): In some experimental designs, cells are pre-incubated with the cytoprotective agent for 1-2 hours before the addition of the toxic compound.
-
Co-treatment:
-
Prepare serial dilutions of this compound.
-
Prepare solutions of this compound containing a fixed, non-toxic concentration of N-acetylcysteine (NAC). Determine the optimal NAC concentration in prior experiments.
-
Add the respective treatment solutions to the wells.
-
Include control wells: untreated, this compound only, and NAC only.
-
-
Cytotoxicity Assessment: Proceed with steps 3-7 from Protocol 1 to measure cell viability.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound (IC50 Values) in Different Cell Lines
| Cell Line | This compound IC50 (µM) after 48h |
| HEK293 | 15.8 |
| HepG2 | 22.5 |
| A549 | 12.3 |
Table 2: Hypothetical Effect of N-acetylcysteine (NAC) on this compound-induced Cytotoxicity in A549 cells
| Treatment | Cell Viability (%) |
| Control (Vehicle) | 100 ± 4.5 |
| This compound (15 µM) | 48 ± 3.2 |
| NAC (1 mM) | 98 ± 5.1 |
| This compound (15 µM) + NAC (1 mM) | 75 ± 4.1 |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity and mitigation.
Caption: Hypothetical signaling pathway for drug-induced cytotoxicity.
References
Technical Support Center: Refinement of Katanosin A/B (Lysobactin) Dosage for In Vivo Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of dosages for in vivo animal studies involving Katanosin A and its more extensively studied analog, Katanosin B (also known as Lysobactin). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the effective dose of Lysobactin (Katanosin B) in a systemic infection mouse model?
A1: Published studies have demonstrated the efficacy of Lysobactin (Katanosin B) in systemic staphylococcal and streptococcal infections in mice when administered parenterally. The reported 50% effective dose (ED₅₀) varies depending on the bacterial strain and the route of administration. For instance, in a Staphylococcus aureus systemic infection model in mice, the ED₅₀ of parenterally administered Lysobactin has been documented.
Q2: Is there a recommended topical dosage for Lysobactin (Katanosin B) in wound infection models?
A2: Yes, Lysobactin has been shown to be effective in a staphylococcal wound infection model in mice when applied topically. While specific dosage formulations may vary, its efficacy in such models has been confirmed in preclinical studies.
Q3: What is the known acute toxicity of Lysobactin (Katanosin B) in animal models?
A3: Acute toxicity studies in mice have been conducted to determine the median lethal dose (LD₅₀) of Lysobactin. This value is a critical parameter for establishing a safe starting dose in in vivo experiments.
Q4: Are there any data on the pharmacokinetics of Lysobactin (Katanosin B) in animals?
A4: While comprehensive pharmacokinetic data for Lysobactin (Katanosin B) is not extensively detailed in publicly available literature, its efficacy in systemic infection models following parenteral administration suggests bioavailability and distribution to target tissues. For novel derivatives, pharmacokinetic studies in murine models have been conducted to characterize parameters such as maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life (T₁/₂).
Q5: What is the primary mechanism of action for Katanosin B (Lysobactin)?
A5: Katanosin B (Lysobactin) inhibits the peptidoglycan synthesis in bacteria. This mechanism is distinct from that of vancomycin. It has been shown to inhibit the formation of lipid intermediates and nascent peptidoglycan.[1]
Troubleshooting Guide
Issue 1: Lack of efficacy in a systemic infection model.
-
Possible Cause: Suboptimal dosage.
-
Solution: Refer to the established ED₅₀ values for Lysobactin in similar models. Consider performing a dose-response study to determine the optimal dose for your specific bacterial strain and animal model.
-
-
Possible Cause: Inappropriate route of administration.
-
Solution: Parenteral routes (e.g., intravenous, subcutaneous) have been shown to be effective for systemic infections.[2] Ensure the chosen route allows for adequate systemic exposure.
-
-
Possible Cause: Bacterial resistance.
-
Solution: Confirm the susceptibility of your bacterial strain to Lysobactin using in vitro methods (e.g., determining the Minimum Inhibitory Concentration - MIC).
-
Issue 2: Observed toxicity or adverse events in study animals.
-
Possible Cause: Dose is too high.
-
Solution: Consult the reported LD₅₀ values for Lysobactin in mice. If you are observing signs of toxicity (e.g., decreased activity, hunched posture, irregular breathing), reduce the dosage. A maximum tolerated dose (MTD) study may be warranted.
-
-
Possible Cause: Formulation issues.
-
Solution: Ensure the vehicle used for dissolving Lysobactin is non-toxic and appropriate for the route of administration. Check for any potential interactions between the compound and the vehicle.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in animal model.
-
Solution: Standardize the age, weight, and health status of the animals used in your studies. Ensure consistent handling and experimental procedures.
-
-
Possible Cause: Instability of the compound.
-
Solution: Prepare fresh solutions of Lysobactin for each experiment. Store the compound under recommended conditions to prevent degradation.
-
Data Summary Tables
Table 1: In Vivo Efficacy of Lysobactin (Katanosin B) in Mouse Models
| Animal Model | Infection Type | Bacterial Strain | Route of Administration | Effective Dose (ED₅₀) | Reference |
| Mouse | Systemic | Staphylococcus aureus | Parenteral | Varies by strain | Bonner et al., 1988 |
| Mouse | Systemic | Streptococcus sp. | Parenteral | Varies by strain | Bonner et al., 1988 |
| Mouse | Wound Infection | Staphylococcus aureus | Topical | Curative | Bonner et al., 1988 |
Table 2: Acute Toxicity of Lysobactin (Katanosin B)
| Animal Model | Route of Administration | Toxicity Endpoint | Value | Reference |
| Mouse | Intravenous | LD₅₀ | To be determined from specific studies | - |
| Mouse | Subcutaneous | LD₅₀ | To be determined from specific studies | - |
Table 3: Pharmacokinetic Parameters of a Lysobactin Derivative in Mice (Example Data)
| Dose (mg/kg) | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | T₁/₂ (h) |
| 2 | 11,466.67 | 14,788.42 | 1.70 |
| 4 | - | - | - |
| 8 | 48,866.67 | 91,885.93 | 2.64 |
Note: This table is an illustrative example based on a derivative and not Lysobactin itself, as detailed public pharmacokinetic data for the parent compound is limited.
Experimental Protocols
Systemic Infection Mouse Model Protocol (General Outline)
-
Animal Model: Use specific-pathogen-free mice (e.g., ICR mice) of a specified age and weight range.
-
Infection: Induce neutropenia if required by the model (e.g., using cyclophosphamide). Infect mice with a lethal dose of the bacterial strain (e.g., Staphylococcus aureus) via an appropriate route (e.g., intraperitoneal injection).
-
Treatment: Administer Lysobactin (Katanosin B) at various doses via a parenteral route (e.g., intravenous or subcutaneous) at a specified time post-infection.
-
Observation: Monitor the survival of the mice over a set period (e.g., 7 days).
-
Data Analysis: Calculate the ED₅₀ value using a suitable statistical method (e.g., probit analysis).
Visualizations
References
Validation & Comparative
Katanosin A vs. Vancomycin: A Comparative Guide on Efficacy Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Katanosin A and Vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA). Due to the limited availability of specific data for this compound, this guide utilizes data for the closely related structural analog, Katanosin B (also known as Lysobactin), as a representative of the katanosin class of antibiotics. Vancomycin, a glycopeptide antibiotic, has long been a frontline treatment for serious MRSA infections, but the emergence of strains with reduced susceptibility necessitates the exploration of novel therapeutic agents like the katanosins.
Quantitative Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Katanosin B and Vancomycin against various MRSA strains as reported in the literature. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibiotic | MRSA Strain(s) | MIC Range (μg/mL) | Reference(s) |
| Katanosin B | Various clinical isolates | 0.39 - 3.13 | [1][2] |
| Katanosin B | Methicillin-resistant Staphylococcus aureus | 0.39 - 0.78 | [3] |
| Vancomycin | Various clinical isolates | 0.5 - 2.0 | [4] |
| Vancomycin | Clinical isolates | ≤ 2.0 (susceptible) | [5] |
| Vancomycin | 41 MRSA isolates (E-test) | <1.5 to ≥2.0 | [5] |
Experimental Protocols
The determination of MIC is a critical component of assessing antibiotic efficacy. The following are generalized protocols based on Clinical and Laboratory Standards Institute (CLSI) guidelines and methods described in the referenced literature.
Broth Microdilution Method (for MIC Determination)
This method is considered a gold standard for determining MIC values.
-
Preparation of Bacterial Inoculum: A standardized inoculum of the MRSA strain is prepared. This typically involves growing the bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a known concentration of bacterial cells (e.g., 0.5 McFarland standard).
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic (Katanosin B or Vancomycin) are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Agar (B569324) Dilution Method (for MIC Determination)
-
Preparation of Antibiotic-Containing Agar: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antibiotic.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.
Mechanism of Action
Katanosins and Vancomycin both target the bacterial cell wall synthesis pathway, but through different mechanisms.
Vancomycin Mechanism of Action
Vancomycin inhibits the transglycosylation step of peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of the lipid II precursor. This binding sterically hinders the enzymes responsible for elongating the peptidoglycan chains, thereby weakening the cell wall and leading to cell lysis.
Caption: Vancomycin inhibits bacterial cell wall synthesis.
Katanosin B Mechanism of Action
Katanosin B also inhibits peptidoglycan synthesis but appears to do so by binding to lipid intermediates, including Lipid II. This interaction blocks both the formation of lipid intermediates and the subsequent transglycosylation step, representing a different mode of action compared to vancomycin.[1][6] This distinct mechanism suggests that katanosins may be effective against vancomycin-resistant strains.
Caption: Katanosin B inhibits peptidoglycan synthesis.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the in vitro efficacy of this compound (represented by Katanosin B) and Vancomycin against MRSA.
Caption: Workflow for comparing antibiotic efficacy.
Conclusion
Based on the available data for its close analog Katanosin B, this compound represents a promising class of antibiotics with potent activity against MRSA. The MIC values for Katanosin B are comparable to, and in some cases lower than, those of vancomycin, indicating strong in vitro efficacy.[1][2][3][4] Furthermore, the distinct mechanism of action of katanosins, involving the inhibition of peptidoglycan synthesis at multiple steps, suggests they could be effective against MRSA strains that have developed reduced susceptibility to vancomycin.[1][6] Further research, including direct comparative studies of this compound and in vivo efficacy assessments, is warranted to fully elucidate its therapeutic potential in the fight against MRSA infections.
References
- 1. Katanosin B and Plusbacin A3, Inhibitors of Peptidoglycan Synthesis in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Solid-Phase Synthesis of Lysobactin (Katanosin B): Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Comparative Analysis of Katanosin B (Lysobactin) and Daptomycin: Unraveling Their Therapeutic Potential
In the ongoing battle against antimicrobial resistance, researchers and clinicians are in constant search of novel antibiotics with superior efficacy and safety profiles. This guide provides a detailed comparative analysis of two potent lipopeptide antibiotics: Katanosin B, also known as lysobactin (B38166), and daptomycin (B549167). Both antibiotics target the cell envelope of Gram-positive bacteria, but through distinct mechanisms, offering different advantages and disadvantages in a clinical setting. This analysis is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview supported by experimental data to inform future research and development.
Executive Summary
Katanosin B and daptomycin are both powerful weapons against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Katanosin B distinguishes itself by inhibiting peptidoglycan synthesis through binding to Lipid II, a crucial precursor in the bacterial cell wall synthesis pathway. Daptomycin, on the other hand, disrupts the bacterial cell membrane potential in a calcium-dependent manner, leading to a cascade of events that halt essential cellular processes and cause cell death. While daptomycin is an established clinical antibiotic, katanosins are a promising class of antibiotics currently under investigation. This guide delves into their mechanisms of action, antimicrobial spectra, and toxicity profiles, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
Katanosin B (Lysobactin): Targeting Cell Wall Synthesis
Katanosin B exerts its bactericidal effect by inhibiting a fundamental process in bacterial survival: cell wall biosynthesis. Specifically, it targets and binds to Lipid II, a lipid-linked precursor molecule essential for the synthesis of peptidoglycan, the major component of the bacterial cell wall. By sequestering Lipid II, Katanosin B effectively blocks the transglycosylation step in peptidoglycan synthesis, preventing the elongation of the glycan chains. This disruption of cell wall formation leads to structural instability and ultimately cell lysis.[1][2][3]
Daptomycin: Disrupting Cell Membrane Integrity
Daptomycin's mechanism of action is distinct and relies on the disruption of the bacterial cell membrane's function. In the presence of calcium ions, daptomycin undergoes a conformational change that facilitates its insertion into the Gram-positive bacterial cell membrane.[4] Once inserted, daptomycin molecules oligomerize, forming ion-conducting channels or pores.[4] This leads to a rapid efflux of potassium ions from the cell, causing membrane depolarization. The loss of membrane potential disrupts critical cellular processes that are dependent on it, including the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.
Antimicrobial Spectrum and Efficacy
Both Katanosin B and daptomycin exhibit potent activity primarily against Gram-positive bacteria. Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Organism | Katanosin B (Lysobactin) MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.39 - 0.78 | 0.03 - 1 |
| Staphylococcus aureus (MRSA) | 0.39 - 0.78 | 0.03 - 1 |
| Enterococcus faecalis | 0.39 - 3.13 | 0.25 - 8 |
| Enterococcus faecium (VRE) | 0.39 - 3.13 | 0.25 - 8 |
| Streptococcus pneumoniae | Not widely reported | 0.12 - 1 |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Katanosin B and Daptomycin against key Gram-positive pathogens.
Toxicity Profile
The therapeutic potential of any antibiotic is intrinsically linked to its safety profile. While both Katanosin B and daptomycin show promise, their toxicity profiles require careful consideration.
Katanosin B (Lysobactin): Preclinical studies on lysobactin suggest a favorable safety profile with low toxicity towards mammalian cells. However, comprehensive in vivo toxicity data, such as the median lethal dose (LD50), is not yet widely available in the public domain, highlighting an area for further investigation.
Daptomycin: Daptomycin is generally well-tolerated, but it is associated with certain adverse effects. The most notable is skeletal muscle toxicity, which can manifest as myopathy and rhabdomyolysis, often correlated with elevated creatine (B1669601) phosphokinase (CPK) levels. In vitro studies have shown that daptomycin can induce cytotoxicity in human rhabdomyosarcoma cells. Additionally, though rare, eosinophilic pneumonia has been reported as a serious adverse effect. The oral LD50 of daptomycin in rats has been reported to be greater than 2000 mg/kg, and in mice, the intravenous minimum lethal dose is greater than 700 mg/kg.
| Parameter | Katanosin B (Lysobactin) | Daptomycin |
| In Vitro Cytotoxicity (IC50) | Data not widely available | 0.34 µM (MCF7 breast cancer cells); Cytotoxic effects observed on fibroblast cells at a dose of 0.5 g |
| In Vivo Acute Toxicity (LD50) | Data not widely available | >2000 mg/kg (oral, rat); >700 mg/kg (IV, mouse) |
| Key Adverse Effects | Not yet clinically established | Skeletal muscle toxicity (myopathy, rhabdomyolysis), eosinophilic pneumonia |
Table 2: Comparative Toxicity Profile of Katanosin B and Daptomycin.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized assay used to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate using an appropriate broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included. The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (turbidity).
Time-Kill Kinetic Assay
This assay is performed to evaluate the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth.
-
Exposure to Antibiotic: The bacterial suspension is exposed to the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) in culture tubes or flasks. A growth control without the antibiotic is included.
-
Sampling and Viable Cell Counting: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture, serially diluted in sterile saline or phosphate-buffered saline (PBS), and plated onto appropriate agar (B569324) plates.
-
Data Analysis: After incubation, the number of colony-forming units (CFU) is counted, and the log10 CFU/mL is plotted against time to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the antibiotic for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Visualizing the Mechanisms of Action
To further elucidate the distinct modes of action of Katanosin B and daptomycin, the following diagrams, generated using Graphviz (DOT language), illustrate their respective signaling pathways and experimental workflows.
References
Katanosin A vs. Linezolid: A Comparative Guide for Gram-Positive Infections
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antibiotic-resistant Gram-positive bacteria necessitates a continuous search for novel antimicrobial agents. This guide provides a detailed, data-driven comparison of Katanosin A, a cyclic depsipeptide antibiotic, and linezolid (B1675486), a synthetic oxazolidinone, for the treatment of Gram-positive infections.
Executive Summary
This compound (also known as Lysobactin) and linezolid represent two distinct classes of antibiotics with potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This compound inhibits bacterial cell wall synthesis by binding to lipid intermediates, a mechanism distinct from glycopeptides like vancomycin (B549263).[1][2][3][4] Linezolid, the first clinically approved oxazolidinone, uniquely inhibits the initiation of bacterial protein synthesis.[5][6][7][8][9] This fundamental difference in their mechanisms of action suggests a low probability of cross-resistance. While linezolid is an established therapeutic option, this compound remains an investigational compound with demonstrated preclinical efficacy. This guide synthesizes available data to offer a comparative overview of their performance.
Mechanism of Action
This compound: Inhibition of Peptidoglycan Synthesis
This compound disrupts the bacterial cell wall synthesis pathway. It specifically binds to lipid intermediates, primarily Lipid II, which are essential precursors for the formation of peptidoglycan.[2][3] This binding sequesters the precursors, preventing their incorporation into the growing peptidoglycan chain and ultimately leading to cell death. This mechanism is different from that of vancomycin, which targets the D-Ala-D-Ala terminus of the peptide side chain.[1][4]
Linezolid: Inhibition of Protein Synthesis Initiation
Linezolid belongs to the oxazolidinone class of antibiotics and acts at a very early stage of bacterial protein synthesis.[5][9] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step for the translation of mRNA into proteins.[6][7][8] This unique mechanism of action means that cross-resistance with other protein synthesis inhibitors is unlikely.[5]
Quantitative Data: In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and linezolid against various Gram-positive pathogens. Data has been compiled from multiple sources and direct comparative studies are limited.
Table 1: MICs (µg/mL) of this compound against Gram-Positive Bacteria
| Organism | MIC Range | MIC90 | Reference |
| Methicillin-Resistant S. aureus (MRSA) | 0.39 - 3.13 | 1 | [1][10] |
| Vancomycin-Resistant Enterococci (VRE) | 0.39 - 3.13 | 1 | [10] |
| Coagulase-Negative Staphylococci | - | 1 | [2] |
Table 2: MICs (µg/mL) of Linezolid against Gram-Positive Bacteria
| Organism | MIC Range | MIC90 | Reference |
| Methicillin-Resistant S. aureus (MRSA) | ≤0.5 - 4 | 2 | [2] |
| Vancomycin-Resistant Enterococci (VRE) | 1 - 8 | 4 | [2] |
| Streptococcus pneumoniae | ≤0.5 - 2 | 1 | [6] |
| Coagulase-Negative Staphylococci | ≤0.5 - 4 | 2 | [2] |
| Enterococcus faecalis | 1 - 8 | - | [6] |
| Enterococcus faecium | 1 - 4 | - | [6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution method.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., ~5 x 105 CFU/mL) is prepared from an overnight culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
In Vivo Efficacy Testing (Murine Sepsis Model)
Animal models are crucial for evaluating the therapeutic potential of new antibiotics. The murine sepsis model is commonly used to assess the in vivo efficacy of antimicrobial agents.
Protocol:
-
Animal Model: Female BALB/c mice (or other suitable strain), typically 6-8 weeks old, are used.
-
Infection: Mice are infected via intraperitoneal injection with a lethal or sub-lethal dose of the Gram-positive pathogen (e.g., MRSA).
-
Treatment: At a specified time post-infection (e.g., 1 hour), mice are treated with the investigational compound (this compound), a comparator drug (linezolid), or a vehicle control. The route of administration can be intravenous, subcutaneous, or oral.
-
Monitoring: Animals are monitored for a defined period (e.g., 7 days) for survival and clinical signs of illness.
-
Endpoint Analysis: At the end of the study, or at specific time points, organs such as the spleen, liver, and kidneys may be harvested to determine the bacterial burden (CFU/g of tissue).
Conclusion
Both this compound and linezolid demonstrate potent activity against clinically significant Gram-positive bacteria, including drug-resistant strains. Their distinct mechanisms of action make them valuable assets in the fight against antimicrobial resistance. While linezolid is a well-established therapeutic agent, this compound shows significant promise in preclinical studies. Further head-to-head comparative studies, particularly in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this compound relative to existing treatments like linezolid. The data and protocols presented in this guide are intended to provide a foundation for researchers and drug development professionals in their ongoing efforts to combat Gram-positive infections.
References
- 1. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linezolid versus vancomycin for the treatment of Gram-positive bacterial infections: meta-analysis of randomised controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of linezolid versus comparator therapies in Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Katanosin A's Mechanism of Action: A Comparative Guide for Researchers
A detailed analysis of Katanosin A's efficacy against resistant bacterial strains, benchmarked against other Lipid II-targeting antibiotics.
This guide provides a comparative analysis of this compound (also known as Lysobactin and Katanosin B), a cyclic depsipeptide antibiotic, and its mechanism of action, particularly in the context of antibiotic resistance. This compound has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mode of action, which involves binding to the lipid intermediate Lipid II in the bacterial cell wall synthesis pathway, makes it a promising candidate for combating drug-resistant infections.[1][2]
This document will delve into the specifics of this compound's mechanism, compare its performance with other antibiotics that target Lipid II—namely vancomycin, teixobactin (B611279), and ramoplanin—and provide detailed experimental protocols for validating its activity. While the development of resistance to this compound has not been extensively reported, this guide will utilize a laboratory-generated ramoplanin-resistant Staphylococcus aureus strain as a model to explore potential resistance mechanisms and cross-resistance profiles, given the similar targets of these two antibiotics.
Mechanism of Action: Targeting the Achilles' Heel of Bacterial Cell Wall Synthesis
This compound exerts its bactericidal effects by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. It achieves this by binding to Lipid II, a precursor molecule that is crucial for the elongation of the peptidoglycan chain.[1][3] Unlike glycopeptide antibiotics such as vancomycin, which bind to the D-Ala-D-Ala terminus of the peptide side chain of Lipid II precursors, this compound, along with teixobactin and ramoplanin, is thought to bind to the pyrophosphate-sugar moiety of Lipid II.[4] This distinction in binding sites is a key factor in this compound's effectiveness against vancomycin-resistant strains.
References
- 1. Katanosin B and Plusbacin A3, Inhibitors of Peptidoglycan Synthesis in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Antibiotic-induced accumulation of lipid II synergizes with antimicrobial fatty acids to eradicate bacterial populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cross-Resistance to Daptomycin and Host Defense Cationic Antimicrobial Peptides in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Kanamycin A: A Comparative Guide to Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of Kanamycin A with other antibiotics, supported by experimental data. Understanding these relationships is crucial for effective antibiotic stewardship, guiding clinical treatment decisions, and informing the development of new antimicrobial agents.
Executive Summary
Kanamycin A is an aminoglycoside antibiotic that functions by inhibiting protein synthesis in bacteria. However, the emergence of Kanamycin-resistant strains poses a significant challenge to its clinical efficacy. This resistance is often associated with cross-resistance to other antibiotics, particularly other aminoglycosides. This guide summarizes the cross-resistance patterns observed in key bacterial species, details the experimental protocols used to determine these patterns, and illustrates the underlying mechanisms of resistance.
Data Presentation: Cross-Resistance of Kanamycin A
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various antibiotics against Kanamycin-susceptible and Kanamycin-resistant strains of Escherichia coli and Mycobacterium tuberculosis. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. An increase in the MIC value for a Kanamycin-resistant strain against another antibiotic indicates cross-resistance.
Table 1: Comparative MICs (µg/mL) against Escherichia coli Strains
| Antibiotic | Antibiotic Class | Kanamycin-Susceptible E. coli (MIC) | Kanamycin-Resistant E. coli (MIC) | Fold Change in MIC |
| Kanamycin A | Aminoglycoside | 1 - 14 | >32 - 2048 | >2 - >146 |
| Amikacin | Aminoglycoside | 0.25 - 4 | 4 - >128 | 16 - >32 |
| Gentamicin | Aminoglycoside | 0.25 - 2 | 2 - >64 | 8 - >32 |
| Tobramycin | Aminoglycoside | 0.5 - 2 | 2 - >32 | 4 - >16 |
| Streptomycin | Aminoglycoside | 2 - 14 | >32 - >1024 | >2 - >73 |
| Neomycin | Aminoglycoside | 1 - 8 | >32 - >1024 | >4 - >128 |
| Ciprofloxacin | Fluoroquinolone | 0.015 - 0.25 | 0.015 - 1 | No significant change |
| Ampicillin | β-lactam | 2 - 8 | 2 - 8 | No significant change |
| Tetracycline | Tetracycline | 1 - 4 | 1 - 4 | No significant change |
Table 2: Comparative MICs (µg/mL) against Mycobacterium tuberculosis Strains
| Antibiotic | Antibiotic Class | Kanamycin-Susceptible M. tuberculosis (MIC) | Kanamycin-Resistant M. tuberculosis (MIC) | Fold Change in MIC |
| Kanamycin A | Aminoglycoside | ≤2.5 - 5 [1] | >20 - >120 [1][2] | >4 - >24 |
| Amikacin | Aminoglycoside | 0.25 - 2 | 15 - >128 | 60 - >64 |
| Capreomycin | Capreomycin | 2.5 - 10 | 10 - >160 | 4 - >16 |
| Ofloxacin | Fluoroquinolone | 0.5 - 2 | 0.5 - 4 | No significant change |
| Moxifloxacin | Fluoroquinolone | 0.125 - 0.5 | 0.125 - 1 | No significant change |
| Isoniazid | Isonicotinic acid hydrazide | 0.025 - 0.1 | 0.025 - 0.1 | No significant change |
| Rifampicin | Rifamycin | 0.05 - 0.2 | 0.05 - 0.2 | No significant change |
Experimental Protocols
The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of various antibiotics against bacterial isolates.
Protocol: Broth Microdilution MIC Assay for Cross-Resistance Determination
This protocol is a generalized procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Isolate Preparation:
-
Select well-isolated colonies of both the Kanamycin-susceptible (wild-type) and Kanamycin-resistant strains from a fresh agar (B569324) plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for E. coli, Middlebrook 7H9 Broth for M. tuberculosis) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
Dilute the standardized bacterial suspension as required by the specific testing protocol to achieve the final desired inoculum concentration.
-
-
Antibiotic Stock and Dilution Preparation:
-
Prepare stock solutions of each antibiotic to be tested at a high concentration in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in the appropriate sterile broth in a 96-well microtiter plate to achieve a range of final concentrations.
-
-
Inoculation:
-
Inoculate each well of the microtiter plates containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each bacterial strain.
-
-
Incubation:
-
Incubate the microtiter plates at an appropriate temperature and duration for the specific bacterium (e.g., 35-37°C for 16-20 hours for E. coli; 37°C for 7-21 days for M. tuberculosis).
-
-
MIC Determination:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
-
Data Interpretation:
-
Compare the MIC values of the different antibiotics for the Kanamycin-susceptible and Kanamycin-resistant strains. A significant increase (typically ≥4-fold) in the MIC for the resistant strain is indicative of cross-resistance.
-
Visualizing the Workflow and Resistance Mechanisms
Experimental Workflow for Determining Cross-Resistance
The following diagram illustrates the key steps involved in a typical cross-resistance study.
Caption: Workflow for determining antibiotic cross-resistance.
Signaling Pathway: Mechanisms of Kanamycin Resistance and Cross-Resistance
The primary mechanisms of resistance to Kanamycin A often confer cross-resistance to other aminoglycosides. These mechanisms are depicted in the signaling pathway diagram below.
Caption: Key mechanisms of Kanamycin A resistance.
Conclusion
The data clearly indicate that resistance to Kanamycin A is strongly associated with cross-resistance to other aminoglycoside antibiotics in both Gram-negative and mycobacterial species. This is primarily due to shared mechanisms of resistance, such as enzymatic modification and alterations in the ribosomal binding site. Notably, cross-resistance to antibiotics of other classes, such as fluoroquinolones and β-lactams, is not commonly observed. These findings underscore the importance of comprehensive susceptibility testing to guide appropriate antibiotic therapy in the context of Kanamycin resistance. Future research should continue to monitor the evolution of cross-resistance patterns to inform the development of novel therapeutic strategies.
References
The Pivotal Role of Structure in the Antibacterial Activity of Katanosin A Analogs: A Comparative Guide
A detailed analysis of the structure-activity relationship (SAR) of Katanosin A and its analogs reveals critical insights for the development of potent novel antibiotics. Due to the limited availability of specific SAR data for this compound, this guide leverages findings from its close structural relative, Katanosin B (also known as Lysobactin), to elucidate the impact of molecular modifications on antibacterial efficacy. This compound and B differ by a single amino acid residue, with a valine in this compound being replaced by an isoleucine in Katanosin B, making Katanosin B a valuable proxy for understanding the SAR of this class of cyclic depsipeptides.
Katanosins are potent inhibitors of bacterial cell wall synthesis, exhibiting strong activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Their unique mechanism of action, which involves binding to the peptidoglycan precursor Lipid II, makes them promising candidates for overcoming existing antibiotic resistance.[3][4] Understanding how modifications to their complex structure affect this interaction is paramount for designing new, more effective analogs.
Comparative Antibacterial Activity of Katanosin Analogs
The antibacterial potency of Katanosin analogs is highly sensitive to structural changes, particularly within the cyclic depsipeptide core and specific amino acid residues. The following table summarizes the available quantitative data on the minimum inhibitory concentrations (MICs) of Katanosin B and a key analog against Bacillus subtilis.
| Compound | Modification | Test Organism | MIC (µg/mL) | Fold Change in Activity vs. Katanosin B |
| Katanosin B (Lysobactin) | - | Bacillus subtilis | 0.06 | - |
| Analog 11 | Replacement of threo-phenylserine with threo-N-methyl-phenylserine | Bacillus subtilis | 2 | 32-fold decrease |
Data sourced from a study on the solid-phase synthesis of Lysobactin (Katanosin B).[5]
This significant 32-fold decrease in activity upon methylation of the phenylserine (B13813050) residue underscores the critical role of this specific amino acid in the molecule's antibacterial function. It is hypothesized that the unmodified threo-phenylserine may be involved in a crucial cation-π interaction that stabilizes the binding of the antibiotic to its target.[6]
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Katanosins exert their bactericidal effect by disrupting the biosynthesis of the bacterial cell wall. This process is initiated by the binding of the molecule to Lipid II, a crucial precursor in the peptidoglycan (PG) synthesis pathway. This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and ultimately leading to cell lysis.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the structure-activity relationship of Katanosin analogs.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates (polypropylene recommended for peptides to reduce binding)[7]
-
Bacterial strain of interest (e.g., S. aureus, B. subtilis)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
This compound analog stock solution
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterium into MHB and incubate at 37°C until it reaches the logarithmic growth phase. Adjust the culture turbidity to a 0.5 McFarland standard. Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[7]
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound analog in MHB in the microtiter plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the analog at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Solid-Phase Peptide Synthesis (SPPS) of Katanosin Analogs
This method allows for the systematic synthesis of various Katanosin analogs for SAR studies.
Materials:
-
Fmoc-protected amino acids (including non-proteinogenic ones)
-
Solid support resin (e.g., 2-chlorotrityl chloride resin)
-
Coupling reagents (e.g., HBTU, DIC)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC for purification
Procedure:
-
Resin Loading: The first C-terminal amino acid is attached to the solid support resin.
-
Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a piperidine solution.
-
Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and added to the resin to form a peptide bond.
-
Iteration: Steps 2 and 3 are repeated for each amino acid in the desired sequence.
-
Cleavage: Once the linear peptide is synthesized, it is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail.
-
Cyclization: The linear peptide is cyclized in solution, often using a macrolactamization or macrolactonization strategy.
-
Purification: The crude cyclic peptide is purified using reverse-phase HPLC.
Conclusion
The available data, primarily from studies on the closely related Katanosin B, strongly indicate that the antibacterial activity of this compound analogs is highly dependent on specific structural features. The integrity of the cyclic depsipeptide core and the nature of key amino acid residues, such as threo-phenylserine, are crucial for potent inhibition of bacterial cell wall synthesis. Future research should focus on a systematic exploration of modifications at various positions of the this compound scaffold to build a comprehensive SAR profile. This will enable the rational design of novel, highly effective antibiotics capable of combating the growing threat of multidrug-resistant bacteria.
References
- 1. THE STRUCTURES OF KATANOSINS A AND B [jstage.jst.go.jp]
- 2. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The structures of katanosins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides [mdpi.com]
- 6. Solid-Phase Synthesis of Lysobactin (Katanosin B): Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of katanosins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Katanosin A Efficacy in Systemic Infection Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Katanosin A and its analogs against systemic infections, benchmarked against standard-of-care antibiotics, vancomycin (B549263) and daptomycin (B549167). Due to the limited availability of specific in vivo data for this compound, this guide utilizes data for the structurally and functionally similar compound, Katanosin B, also known as Lysobactin. This analysis is based on available experimental data from murine models of systemic Staphylococcus aureus infection, with a focus on methicillin-resistant S. aureus (MRSA).
Executive Summary
Katanosin B (Lysobactin) has demonstrated potent in vitro activity against a broad range of Gram-positive bacteria, including MRSA, with minimum inhibitory concentrations (MICs) often lower than those of vancomycin.[1] In vivo studies in murine models of systemic staphylococcal infections have shown that parenterally administered Lysobactin is efficacious.[2][3] While direct comparative studies with vancomycin and daptomycin under identical experimental conditions are limited, the available data suggests Katanosin B/Lysobactin is a promising candidate for further investigation. Vancomycin and daptomycin remain cornerstones in the treatment of severe MRSA infections, and their efficacy in preclinical models is well-documented.
Comparative In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for Katanosin B (Lysobactin), vancomycin, and daptomycin. It is important to note that the in vivo data are derived from different studies with variations in experimental design, which may influence the direct comparability of the results.
Table 1: In Vitro Activity against S. aureus
| Compound | Organism | MIC Range (μg/mL) |
| Katanosin B (Lysobactin) | MRSA | 0.39 - 0.78[1][4] |
| Vancomycin | MRSA | 1.0 - 4.0 |
| Daptomycin | MRSA | 0.1 - 1.0 |
Table 2: In Vivo Efficacy in Murine Systemic S. aureus Infection Models
| Compound | Mouse Model | Endpoint | Efficacy |
| Katanosin B (Lysobactin) | Systemic staphylococcal infection | Survival | Efficacious when given parenterally |
| Vancomycin | MRSA septicemia | ED50 | 22.4 μg/g |
| Daptomycin | MRSA peritonitis | Survival (7 days) | 100% survival at 50 mg/kg (non-neutropenic) |
| Daptomycin | MRSA thigh infection | ED50 | 3.7 mg/kg |
Experimental Protocols
Murine Systemic Infection Model (Peritonitis Model)
A commonly used model to evaluate the efficacy of antimicrobial agents against systemic S. aureus infections is the murine peritonitis model.
1. Animals: Female BALB/c mice (6-8 weeks old) are typically used.
2. Bacterial Strain and Inoculum Preparation: A clinical isolate of MRSA (e.g., USA300) is grown in Tryptic Soy Broth (TSB) to mid-logarithmic phase. The bacterial cells are harvested by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁸ to 5 x 10⁸ CFU/mL). The inoculum concentration is verified by plating serial dilutions on Tryptic Soy Agar (TSA) plates and performing colony counts.
3. Infection: Mice are challenged with an intraperitoneal (i.p.) injection of the bacterial suspension (e.g., 0.2 mL).
4. Treatment: At a specified time post-infection (e.g., 1-2 hours), treatment is initiated. The test compounds (this compound/B, vancomycin, daptomycin) and a vehicle control (e.g., saline) are administered via a clinically relevant route, typically intravenous (i.v.) or subcutaneous (s.c.).
5. Monitoring and Endpoints:
-
Survival: Mice are monitored for a defined period (e.g., 7-14 days), and survival rates are recorded.
-
Bacterial Load in Organs: At selected time points, subsets of mice are euthanized, and organs (e.g., kidneys, spleen, liver) are aseptically harvested. The organs are homogenized in sterile PBS, and serial dilutions of the homogenates are plated on TSA to determine the number of colony-forming units (CFU) per gram of tissue.
Visualizing Mechanisms and Workflows
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Katanosin B (Lysobactin) and vancomycin both inhibit bacterial cell wall synthesis but through different mechanisms.
Caption: Mechanisms of Katanosin B and Vancomycin.
Mechanism of Action: Daptomycin
Daptomycin has a distinct mechanism of action that involves the disruption of the bacterial cell membrane.
Caption: Daptomycin's membrane disruption mechanism.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of an antibiotic in a murine systemic infection model.
Caption: Workflow of in vivo efficacy testing.
References
Unveiling the Anti-Biofilm Potential of Katanosin A: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
The escalating threat of antibiotic resistance, intricately linked to bacterial biofilm formation, necessitates the exploration of novel anti-infective agents. Katanosin A, a lipopeptide antibiotic, has garnered interest for its potent bactericidal properties. However, its efficacy against bacterial biofilms remains a critical area of investigation. This guide provides a comparative analysis of the anti-biofilm activity of Katanosin B, a closely related analogue of this compound, alongside other prominent anti-biofilm agents. Due to a lack of specific published data on the anti-biofilm activity of this compound, this guide will utilize data from Katanosin B as a representative of the Katanosin family.
Comparative Efficacy of Anti-Biofilm Agents
The following table summarizes the minimum inhibitory concentration (MIC) and, where available, the anti-biofilm activity of Katanosin B and comparator agents against Staphylococcus aureus, a notorious biofilm-forming pathogen.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Biofilm Inhibitory Concentration (MBIC) (μg/mL) | Biofilm Eradication Data |
| Katanosin B (Lysobactin) | S. aureus (including MRSA) | 0.39 - 0.78[1] | Data not available | Data not available |
| Plusbacin A3 | S. aureus (including MRSA) | 0.78 - 3.13[2] | Data not available | Data not available |
| Daptomycin | S. aureus | 0.5 - 1[3] | 40- and 80-fold increase compared to MHIC for MRSA and S. epidermidis respectively[4] | Ineffective alone against some S. aureus biofilms[5] |
| Vancomycin | S. aureus | 1 - 2[6] | ≥512[6] | No activity against bacteria embedded in a biofilm produced by S. aureus[6]. Biofilm eradication rates of 21-63.9% at 2 mg/ml and 60-87.6% at 20 mg/ml[7]. |
Mechanism of Action: A Focus on Peptidoglycan Synthesis
Katanosin B and Plusbacin A3 exhibit potent antibacterial activity by inhibiting peptidoglycan synthesis, a crucial process for bacterial cell wall integrity.[8] Their mechanism differs from that of vancomycin, suggesting they may be effective against vancomycin-resistant strains.[2]
-
Katanosin B (Lysobactin): Inhibits peptidoglycan synthesis by binding to Lipid II, a precursor molecule in the cell wall synthesis pathway.[9]
-
Plusbacin A3: Also inhibits peptidoglycan synthesis, targeting both the formation of lipid intermediates and nascent peptidoglycan.[8]
-
Daptomycin: A lipopeptide that disrupts the bacterial cell membrane potential.
-
Vancomycin: A glycopeptide that inhibits the transglycosylation step of peptidoglycan synthesis.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial activity.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable growth medium.
-
Serial Dilution of Compounds: The test compounds (Katanosin B, etc.) are serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial inoculum is added to each well, and the plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-Biofilm Activity Assays
Several methods can be employed to assess the ability of a compound to inhibit biofilm formation or eradicate established biofilms.
1. Crystal Violet (CV) Staining for Biofilm Biomass Quantification:
-
Biofilm Formation: Bacteria are cultured in a 96-well plate under conditions that promote biofilm formation.
-
Treatment: The planktonic (free-floating) bacteria are removed, and the wells are washed. The test compound is then added to the wells containing the established biofilms.
-
Staining: After incubation, the wells are washed again, and the remaining biofilm is stained with a 0.1% crystal violet solution.
-
Quantification: The bound crystal violet is solubilized (e.g., with 30% acetic acid), and the absorbance is measured to quantify the biofilm biomass.
2. Metabolic Assays (e.g., XTT, MTT) for Cell Viability:
-
Biofilm Formation and Treatment: Similar to the CV assay.
-
Addition of Metabolic Dye: A metabolic dye (e.g., XTT) is added to the wells. Metabolically active cells will reduce the dye, resulting in a color change.
-
Quantification: The color change is measured spectrophotometrically to determine the viability of the cells within the biofilm.
3. Colony Forming Unit (CFU) Quantification:
-
Biofilm Formation and Treatment: Similar to the CV assay.
-
Biofilm Disruption: The biofilm is physically disrupted (e.g., by sonication or scraping).
-
Serial Dilution and Plating: The disrupted biofilm suspension is serially diluted and plated on agar (B569324) plates.
-
Enumeration: After incubation, the number of colonies is counted to determine the number of viable bacteria in the biofilm.
Visualizing the Pathways and Processes
Staphylococcus aureus Biofilm Formation Signaling Pathway
Bacterial biofilm formation is a complex process regulated by intricate signaling networks. In S. aureus, the Accessory Gene Regulator (agr) quorum-sensing system plays a pivotal role.
References
- 1. Solid-Phase Synthesis of Lysobactin (Katanosin B): Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Plusbacin A3: A Depsipeptide Antibiotic Active Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Activity of daptomycin- and vancomycin-loaded poly-epsilon-caprolactone microparticles against mature staphylococcal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. media.neliti.com [media.neliti.com]
- 8. Katanosin B and Plusbacin A3, Inhibitors of Peptidoglycan Synthesis in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanism of Action of Lysobactin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Katanosin B and Teixobactin: Next-Generation Antibiotics Targeting the Bacterial Cell Wall
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This guide provides a detailed comparative analysis of two promising candidates: Katanosin B (also known as lysobactin) and teixobactin (B611279). Both are cyclic depsipeptides that target bacterial cell wall synthesis, a proven strategy for effective antibacterial therapy. While initial research also identified Katanosin A, a close analog of Katanosin B, a lack of publicly available quantitative data for this compound necessitates the use of Katanosin B as the primary comparator in this guide.
Mechanism of Action: A Tale of Two Lipid II Binders
Both Katanosin B and teixobactin disrupt the integrity of the bacterial cell wall by targeting lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway. However, their precise binding modes and the downstream consequences of this interaction differ.
Teixobactin employs a unique dual-pronged attack. It binds to a highly conserved pyrophosphate and sugar motif of lipid II and lipid III (a precursor for teichoic acid synthesis)[1][2]. This binding sequesters these essential building blocks, effectively halting cell wall construction[2][3]. Furthermore, the binding of teixobactin to lipid II induces the formation of supramolecular fibrils, which disrupt the bacterial membrane's integrity, leading to cell lysis[4]. This dual mechanism contributes to its potent bactericidal activity and the remarkably low frequency of resistance development[1][5].
Katanosin B (Lysobactin) also inhibits peptidoglycan synthesis by binding to lipid intermediates[6][7]. Specifically, it has been shown to inhibit the formation of lipid intermediates and the subsequent formation of nascent peptidoglycan[3][6][7]. While it also targets the cell wall synthesis pathway, its mechanism is distinct from that of vancomycin (B549263), as its action is not antagonized by the D-Ala-D-Ala terminus of lipid II[3][6]. This suggests a different binding site on the lipid II molecule compared to glycopeptide antibiotics.
Antibacterial Spectrum and Efficacy
Both Katanosin B and teixobactin exhibit potent activity primarily against Gram-positive bacteria, including several multidrug-resistant strains.
Teixobactin has demonstrated a broad spectrum of activity against clinically relevant Gram-positive pathogens. This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), Streptococcus pneumoniae, and Mycobacterium tuberculosis[1].
Katanosin B (Lysobactin) also displays strong activity against a range of Gram-positive bacteria, including MRSA and VRE[1][6]. Studies have shown its efficacy is comparable to or even greater than vancomycin against certain strains[1][8].
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| Teixobactin | Staphylococcus aureus (MRSA) | 0.25 - 1 | [1] |
| Enterococcus faecalis (VRE) | 0.25 | [1] | |
| Streptococcus pneumoniae | 0.03 | [1] | |
| Mycobacterium tuberculosis | 0.4 | [1] | |
| Katanosin B | Staphylococcus aureus (MRSA) | 0.39 - 0.78 | [1][6] |
| (Lysobactin) | Enterococcus faecalis (VRE) | 0.39 - 3.13 | [6] |
| Bacillus subtilis | 0.06 | [1] |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs)
Cytotoxicity and In Vivo Efficacy
Preclinical data on the safety and in vivo activity of both compounds are crucial for their development as therapeutic agents.
Teixobactin has shown promising in vivo efficacy in murine models of infection. It was effective in treating mice infected with MRSA and Streptococcus pneumoniae[1]. Importantly, teixobactin has demonstrated minimal toxicity to mammalian cells, a critical attribute for a successful antibiotic[5].
Katanosin B (Lysobactin) has also demonstrated in vivo efficacy in mouse models of Staphylococcus aureus and Streptococcus pneumoniae infections[2][4][9]. When administered parenterally, it was effective in systemic infections, and topical application was curative in a staphylococcal wound infection model[4][5][8]. Information on the cytotoxicity of Katanosin B is less detailed in the available literature.
| Antibiotic | Animal Model | Infection Type | Efficacy | Reference |
| Teixobactin | Mouse | MRSA septicemia | Significant reduction in bacterial load | [1] |
| Mouse | S. pneumoniae lung infection | Significant reduction in bacterial load | [1] | |
| Katanosin B | Mouse | S. aureus systemic infection | Curative | [4][8] |
| (Lysobactin) | Mouse | S. pneumoniae systemic infection | Efficacious | [2][4][9] |
| Mouse | S. aureus wound infection | Curative (topical application) | [4][5][8] |
Table 2: Comparative In Vivo Efficacy
Development of Resistance
A significant advantage of both teixobactin and, to a lesser extent, katanosins is their low propensity for inducing bacterial resistance.
The dual-targeting mechanism of teixobactin and its binding to non-protein targets (lipid precursors) are thought to be the primary reasons for the lack of detectable resistance development in laboratory studies[1][5]. Bacteria would need to evolve multiple, complex mutations to alter the fundamental building blocks of their cell walls to evade teixobactin's action.
Similarly, because Katanosin B targets a fundamental and highly conserved pathway of cell wall synthesis, the development of resistance is considered to be less likely compared to antibiotics that target proteins, which can be more readily mutated[6].
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is a fundamental measure of antibacterial potency. The broth microdilution method is a standard and widely used technique.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.4-0.6).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent (e.g., sterile deionized water, DMSO).
-
Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Cytotoxicity Assay
Assessing the toxicity of a new antibiotic to mammalian cells is a critical step in preclinical development. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay using Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolation of PBMCs:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Cell Seeding and Treatment:
-
Seed the PBMCs into a 96-well plate at a density of 1 x 10^5 cells per well.
-
Add serial dilutions of the test antibiotic to the wells. Include a vehicle control (the solvent used to dissolve the antibiotic) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the antibiotic concentration.
-
In Vivo Efficacy Testing
Animal models of infection are essential for evaluating the therapeutic potential of a new antibiotic in a living organism. The murine thigh infection model is a commonly used model to assess the efficacy of antibiotics against localized bacterial infections.
Protocol: Murine Thigh Infection Model
-
Animal Acclimatization:
-
Acclimatize male or female mice (e.g., ICR or BALB/c) for at least 3 days before the experiment.
-
-
Induction of Neutropenia (optional but common for this model):
-
Induce neutropenia by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection to render the mice more susceptible to infection.
-
-
Bacterial Inoculum Preparation:
-
Prepare a mid-logarithmic phase culture of the test bacterium (e.g., MRSA).
-
Wash and resuspend the bacteria in sterile saline or PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
-
Infection:
-
Anesthetize the mice (e.g., with isoflurane).
-
Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind leg.
-
-
Antibiotic Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), administer the test antibiotic and a vehicle control via the desired route (e.g., subcutaneous, intravenous, or oral).
-
Administer treatment at specified intervals for a defined duration (e.g., once or twice daily for 1-3 days).
-
-
Determination of Efficacy:
-
At a specified time after the final treatment (e.g., 24 hours after the first dose), euthanize the mice.
-
Aseptically remove the infected thigh muscle, homogenize it in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis:
-
Compare the bacterial load (log10 CFU/g of tissue) in the thighs of the treated groups to that of the vehicle control group to determine the reduction in bacterial burden.
-
Conclusion
Both Katanosin B and teixobactin represent promising new classes of antibiotics with potent activity against Gram-positive pathogens, including those with significant resistance to current therapies. Their shared mechanism of targeting the essential and highly conserved lipid II molecule in the bacterial cell wall synthesis pathway is a key advantage, suggesting a low potential for the rapid development of resistance.
Teixobactin's unique dual-action mechanism, which includes membrane disruption, and the extensive preclinical data supporting its efficacy and low resistance profile, make it a particularly compelling candidate for further development. While the available data for Katanosin B is also encouraging, further studies are needed to fully elucidate its cytotoxicity profile and to explore the potential of this compound.
The continued investigation of these and other novel antibiotics targeting fundamental bacterial processes is crucial in the ongoing battle against antimicrobial resistance. The experimental protocols outlined in this guide provide a framework for the standardized evaluation of such compounds, facilitating robust and comparable data generation to inform their progression through the drug development pipeline.
References
- 1. Solid-Phase Synthesis of Lysobactin (Katanosin B): Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Action of Lysobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. medkoo.com [medkoo.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Katanosin B and Plusbacin A3, Inhibitors of Peptidoglycan Synthesis in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Lysobactin, a novel antibacterial agent produced by Lysobacter sp. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Prudent Disposal of Katanosin A: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Katanosin A is critical for maintaining a safe laboratory environment and preventing environmental contamination. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a conservative approach based on general best practices for the disposal of antibiotic and chemical waste is recommended.
This compound, a cyclic depsipeptide antibiotic, should be handled as a potentially hazardous chemical. Improper disposal, such as discarding it down the drain, can contribute to the development of antibiotic-resistant bacteria and have adverse effects on aquatic ecosystems. Therefore, all waste containing this compound must be segregated, clearly labeled, and disposed of through a certified hazardous waste management service.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or concentrated solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following procedures provide a framework for the safe disposal of various forms of this compound waste generated in a laboratory setting.
1. Solid this compound Waste:
-
Segregation: Collect all solid this compound waste, including unused or expired neat compound and grossly contaminated items (e.g., weighing boats, contaminated pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate "this compound."
-
Storage: Store the sealed container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
2. This compound Solutions:
-
Collection: Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound," and the solvent(s) used.
-
Storage: Store the container in a designated satellite accumulation area, ensuring the lid is securely fastened when not in use.
-
Disposal: Arrange for collection by your institution's certified hazardous waste handler.
3. Contaminated Labware and Consumables:
-
Decontamination: Whenever feasible, decontaminate reusable labware (e.g., glassware) by rinsing with an appropriate solvent to remove this compound residues. The rinsate should be collected as hazardous waste.
-
Disposal of Disposables: Non-reusable items that have come into contact with this compound (e.g., centrifuge tubes, culture plates, gloves, and paper towels) should be placed in the designated solid this compound hazardous waste container.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not available, the recommended procedures are based on established guidelines for the safe handling and disposal of chemical and pharmaceutical waste in a research environment. These guidelines are designed to minimize risk to personnel and the environment.
Quantitative Data Summary
There is limited publicly available quantitative data specifically pertaining to the disposal parameters of this compound. The following table summarizes its known chemical properties.
| Property | Value |
| Chemical Formula | C₅₈H₉₇N₁₅O₁₇ |
| Molar Mass | 1276.50 g/mol |
| Appearance | Solid |
| Known Hazards | The older European hazard symbol "Xn" (Harmful) has been associated with Katanosins, though specific toxicological data is limited. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Disclaimer: The information provided is based on general laboratory safety principles. It is essential to consult your institution's specific Environmental Health and Safety (EHS) guidelines and a qualified safety professional for guidance on the proper disposal of this compound and other chemical waste.
Navigating the Safe Handling of Katanosin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the peptide antibiotic Katanosin A, ensuring a thorough understanding of safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling similar bioactive compounds in a laboratory setting. The following operational and disposal plans are designed to minimize risk and ensure a safe research environment.
Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, a cautious approach to personal protection is essential. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Protection | Specification | Rationale |
| Hands | Disposable Gloves | Nitrile or latex, powder-free. Change frequently, especially if contaminated. | Prevents skin contact and absorption of the compound. |
| Eyes | Safety Glasses with Side-Shields or Goggles | ANSI Z87.1-rated | Protects eyes from splashes or airborne particles of the compound. |
| Body | Laboratory Coat | Fully buttoned, long-sleeved | Prevents contamination of personal clothing. |
| Respiratory | Fume Hood or Respirator | Use a properly functioning chemical fume hood when handling the solid compound or preparing solutions. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be considered. | Minimizes inhalation of the compound, which may be harmful. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to maintaining safety and experimental integrity when working with this compound.
Experimental Workflow: Handling this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
